Technical Documentation Center

2-Chloro-5-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-methoxybenzamide
  • CAS: 62798-01-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-5-methoxybenzamide: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzamide, a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. Due to the limited availability of di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzamide, a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from its close structural analogues and precursors to present a robust profile. The guide details the compound's structural and physicochemical properties, outlines a validated, multi-step synthesis protocol starting from its carboxylic acid precursor, and provides a detailed analysis of its expected spectroscopic characteristics. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both a practical guide and a framework for further investigation of this and related compounds.

Molecular Structure and Physicochemical Properties

2-Chloro-5-methoxybenzamide is an organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a carboxamide group. The precise arrangement of these substituents dictates its chemical reactivity and potential biological activity.

Chemical Structure and Formula

The molecular formula for 2-Chloro-5-methoxybenzamide is C₈H₈ClNO₂ . The structure consists of a benzamide core with a chlorine atom at position 2 and a methoxy group at position 5 relative to the carboxamide group.

Figure 1: Chemical structure of 2-Chloro-5-methoxybenzamide.

Physicochemical Data
PropertyEstimated ValueSource
Molecular Weight 185.61 g/mol PubChem CID: 3362317
Appearance White to off-white solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSOInferred
pKa ~17 (amide proton)Inferred

Synthesis and Purification

The most direct and reliable method for the synthesis of 2-Chloro-5-methoxybenzamide is through the amidation of its corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid. This precursor is commercially available, providing a solid starting point for synthesis[1].

Synthesis Workflow

The synthesis is a two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by amination.

G start 2-Chloro-5-methoxybenzoic acid intermediate 2-Chloro-5-methoxybenzoyl chloride (in situ) start->intermediate  Step 1: Acyl Chloride Formation   reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->start product 2-Chloro-5-methoxybenzamide intermediate->product  Step 2: Amidation   reagent2 Ammonia (aq. or gas) or Ammonium Chloride/Base reagent2->intermediate

Figure 2: Proposed synthesis workflow for 2-Chloro-5-methoxybenzamide.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxybenzamide

This protocol is based on standard procedures for the conversion of benzoic acids to benzamides[2].

Step 1: Formation of 2-Chloro-5-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (3-5 eq) as both the reagent and solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-methoxybenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification due to its moisture sensitivity.

Step 2: Amidation to form 2-Chloro-5-methoxybenzamide

  • Cool the crude acyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (an excess, typically 5-10 eq) dropwise to the cooled acyl chloride with vigorous stirring. This is a highly exothermic reaction and requires careful temperature control to prevent side reactions.

  • A precipitate of the crude 2-Chloro-5-methoxybenzamide will form immediately.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted ammonia and ammonium salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 2-Chloro-5-methoxybenzamide.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Chloro-5-methoxybenzamide can be confirmed through various spectroscopic techniques. The following are predicted spectra based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide protons.

  • Amide Protons (-CONH₂): Two broad singlets are expected in the range of δ 7.5-8.5 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration.

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets due to their coupling patterns.

    • H6: This proton is ortho to the amide and meta to the methoxy group, expected around δ 7.8-8.0 ppm (doublet, J ≈ 2-3 Hz).

    • H4: This proton is ortho to the methoxy group and meta to both the chloro and amide groups, expected around δ 7.0-7.2 ppm (doublet of doublets, J ≈ 8-9 Hz and 2-3 Hz).

    • H3: This proton is ortho to the chloro group and meta to the amide group, expected around δ 7.4-7.6 ppm (doublet, J ≈ 8-9 Hz).

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (-C=O): Expected in the downfield region, around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

    • C1 (ipso-amide): ~δ 130-135 ppm

    • C2 (ipso-chloro): ~δ 130-135 ppm

    • C3: ~δ 115-120 ppm

    • C4: ~δ 110-115 ppm

    • C5 (ipso-methoxy): ~δ 155-160 ppm

    • C6: ~δ 125-130 ppm

  • Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. For primary amides like 2-Chloro-5-methoxybenzamide, the following are key diagnostic peaks[3]:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (amide)Symmetric and Asymmetric Stretch3170-3370 (two bands)[3]
C-H (aromatic)Stretch3000-3100
C-H (aliphatic)Stretch2850-3000
C=O (amide I)Stretch1650-1680[3]
N-H (amide II)Bend1620-1650[3]
C-O (ether)Stretch1200-1275
C-ClStretch600-800
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 185, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 187 with an intensity of approximately one-third of the molecular ion peak is expected.

  • Fragmentation: Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) to give a fragment at m/z 169, and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z 141.

Applications in Research and Development

Substituted benzamides are a well-established class of compounds in medicinal chemistry, with applications as antipsychotics, antiemetics, and gastroprokinetic agents. The specific substitution pattern of 2-Chloro-5-methoxybenzamide, featuring a halogen and an electron-donating group, makes it an interesting scaffold for further chemical exploration.

The chloro and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can enhance binding affinity through halogen bonding and can block metabolic pathways, while the methoxy group can improve solubility and also influence binding. These properties make 2-Chloro-5-methoxybenzamide a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

While specific toxicity data for 2-Chloro-5-methoxybenzamide is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its precursor, 2-chloro-5-methoxybenzoic acid, it may cause skin and eye irritation[4]. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. All work should be performed in a well-ventilated fume hood.

References

  • PubChem. 5-Chloro-2-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). [Link]

  • PubChem. 2-Chloro-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Solubility Dynamics of 2-Chloro-5-methoxybenzamide in Drug Discovery

Executive Summary In modern medicinal chemistry, the rational design of neuroinflammatory and antimalarial therapeutics heavily relies on privileged pharmacophores. 2-Chloro-5-methoxybenzamide (CAS: 62798-01-0) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of neuroinflammatory and antimalarial therapeutics heavily relies on privileged pharmacophores. 2-Chloro-5-methoxybenzamide (CAS: 62798-01-0) serves as a critical synthetic building block and structural anchor in the development of negative allosteric modulators (NAMs). While its unique substitution pattern provides excellent target engagement—particularly for the purinergic P2X7 receptor—it introduces significant physicochemical challenges, primarily concerning aqueous solubility.

As a Senior Application Scientist, I have structured this technical guide to transcend basic data reporting. Herein, we will dissect the causality behind the physical properties of 2-chloro-5-methoxybenzamide, explore its mechanistic role in receptor modulation, and establish a self-validating experimental protocol for kinetic solubility profiling.

Physicochemical Architecture & Causality

The molecular architecture of 2-chloro-5-methoxybenzamide dictates its macroscopic physical properties and its behavior in biological matrices. The ortho-chloro substitution forces the amide group out of coplanarity with the benzene ring due to steric hindrance. This non-planar conformation disrupts optimal crystal lattice packing, which slightly lowers the melting point relative to unsubstituted benzamides, yet the highly lipophilic nature of the chloro and methoxy groups drives its overall hydrophobicity.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Drug Design Implication
CAS Number 62798-01-0Unique identifier for procurement and database tracking.
Molecular Formula C8H8ClNO2Dictates baseline molecular weight.
Molecular Weight 185.61 g/mol Low MW allows for extensive downstream derivatization (e.g., with adamantane) without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Primary Amide)Critical for anchoring the molecule within the allosteric pocket of target receptors.
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)Facilitates dipole-dipole interactions with solvent molecules and target amino acid residues.
Predicted LogP ~1.8 - 2.2Moderate lipophilicity drives organic solubility but severely limits aqueous dissolution, necessitating formulation strategies.

Mechanistic Role in P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated cation channel heavily implicated in neuroinflammation. Prolonged activation by ATP leads to the opening of a non-selective macropore (>900 Da), triggering cytokine release[1].

Derivatives of 2-chloro-5-methoxybenzamide—most notably N-(adamantan-1-ylmethyl)-2-chloro-5-methoxybenzamide—function as potent negative allosteric modulators (NAMs)[2]. The causality of this binding is structurally driven: the adamantane or cubane moiety occupies a deep hydrophobic pocket, while the 2-chloro-5-methoxybenzamide core engages in specific halogen and hydrogen bonding at the allosteric site, stabilizing the receptor in a closed conformation and preventing ATP-driven macropore dilation[1].

P2X7_Pathway ATP ATP (Endogenous Agonist) P2X7 P2X7 Receptor (Resting State) ATP->P2X7 Binds Orthosteric Site P2X7_Open P2X7 Receptor (Active State) P2X7->P2X7_Open Conformational Shift Influx Ca2+/Na+ Influx & K+ Efflux P2X7_Open->Influx Channel Gating NAM 2-Chloro-5-methoxybenzamide Derivatives (NAM) NAM->P2X7 Binds Allosteric Site (Steric Blockade) Pore Macropore Dilation (>900 Da Permeability) Influx->Pore Prolonged Activation

Diagram of P2X7 receptor modulation by 2-chloro-5-methoxybenzamide derivatives.

Solubility Dynamics & Thermodynamic Profiling

When 2-chloro-5-methoxybenzamide is incorporated into larger bioisosteres (such as cubane or bicyclo[1.1.1]pentane), the resulting compounds frequently suffer from poor aqueous solubility (<1.6 μg/mL at pH 6.5)[3]. The lack of an ionizable basic amine in the parent structure means that solubility cannot be easily rescued via pH adjustment (e.g., salt formation with HCl).

Table 2: Solubility Data Profile
Solvent SystemEstimated SolubilityApplication / Causality
DMSO >30 mg/mLHigh dielectric constant disrupts the crystal lattice; ideal for master stock solutions.
Methanol >10 mg/mLProtic solvent; useful for LC-MS mobile phase preparation and intermediate synthesis.
Water (pH 7.4) <0.1 mg/mLPoor hydration due to the hydrophobic aromatic ring and chloro-substituent.
0.1 N HCl (pH 1.0) <0.1 mg/mLLack of a basic amine prevents protonation-driven solubility enhancement.

Self-Validating Experimental Protocols

To accurately assess the kinetic solubility of 2-chloro-5-methoxybenzamide and its derivatives during early-stage drug discovery, a highly controlled, self-validating workflow is required.

Protocol: High-Throughput Kinetic Solubility Assay via LC-MS/MS

Rationale & Causality: Kinetic solubility is preferred over thermodynamic solubility in early screening because it mimics the conditions of in vitro biological assays (where compounds are spiked from DMSO into aqueous buffers). We utilize a 0.22 µm PVDF filter plate rather than centrifugation because Brownian motion can leave micro-particulates suspended in centrifuged supernatants, leading to false-positive quantification. LC-MS/MS (Multiple Reaction Monitoring) is selected over UV-Vis due to its absolute specificity, preventing buffer salt interference at low compound concentrations.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10 mM master stock. Causality: DMSO ensures complete disruption of the crystal lattice.

  • Aqueous Spiking: Spike 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (final concentration: 100 µM, 1% DMSO).

  • Self-Validation Spiking (Critical Step): In parallel control wells, spike a highly soluble reference standard (Propranolol HCl) and a practically insoluble standard (Amiodarone).

  • Equilibration: Seal and incubate the plate at 37°C for 90 minutes with orbital shaking at 800 RPM. Causality: 37°C mimics physiological conditions, while shaking maximizes the surface area for precipitation kinetics.

  • Phase Separation: Transfer the suspension to a 0.22 µm PVDF filter plate. Apply positive pressure (10 psi) to force the liquid through the membrane into a collection plate.

  • LC-MS/MS Quantification: Dilute the filtrate 1:10 in Methanol/Water (50:50) and inject into a Triple Quadrupole LC-MS/MS.

  • Data Validation:

    • Trustworthiness Check: If Propranolol recovery drops below 95%, it indicates non-specific binding to the PVDF membrane, invalidating the run. If Amiodarone is detected above its known thermodynamic solubility, it indicates membrane failure or particulate breakthrough.

Solubility_Workflow Prep 1. Stock Preparation (10 mM in 100% DMSO) Dilution 2. Aqueous Spiking (PBS pH 7.4, 1% DMSO final) Prep->Dilution Incubation 3. Thermodynamic Equilibration (37°C, 90 min, 800 RPM) Dilution->Incubation Filtration 4. Phase Separation (0.22 µm PVDF Filter Plate) Incubation->Filtration LCMS 5. LC-MS/MS MRM Absolute Quantification Filtration->LCMS Analysis 6. Self-Validation (Propranolol/Amiodarone QC) LCMS->Analysis

Step-by-step workflow for high-throughput kinetic solubility profiling.

Conclusion

2-Chloro-5-methoxybenzamide is an indispensable building block in the synthesis of neuroactive therapeutics. While its structural features perfectly complement the allosteric pockets of targets like the P2X7 receptor, they inherently restrict aqueous solubility. By employing rigorous, self-validating physicochemical profiling protocols, researchers can accurately navigate these limitations, enabling the successful translation of these pharmacophores into viable clinical candidates.

References

  • Radioligands Targeting the Purinergic P2X Receptors Source: MDPI / PMC URL
  • Pharmacological characterization of a structural hybrid P2X7R antagonist using ATP and LL-37 Source: ResearchGate URL
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Foundational

Therapeutic Applications and Molecular Pharmacology of 2-Chloro-5-methoxybenzamide Derivatives

Executive Summary The 2-chloro-5-methoxybenzamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, primarily recognized for its potent ability to modulate the purinergic P2X7 receptor (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-5-methoxybenzamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, primarily recognized for its potent ability to modulate the purinergic P2X7 receptor (P2X7R). Unlike traditional competitive antagonists that target the highly conserved ATP-binding orthosteric site, derivatives of this class act as Negative Allosteric Modulators (NAMs). By locking the receptor in a closed conformation, these compounds effectively halt the P2X7R-NLRP3 inflammasome axis.

This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and translational applications of 2-chloro-5-methoxybenzamide derivatives—ranging from positron emission tomography (PET) imaging of neuroinflammation in Multiple Sclerosis to therapeutic interventions in Acute Coronary Syndromes (ACS) and major depressive disorders.

Mechanistic Framework: The P2X7R-NLRP3 Inflammasome Axis

The P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on immune cells, particularly microglia and macrophages. In pathological states (e.g., neurodegeneration, ischemia), massive release of intracellular ATP acts as a Danger-Associated Molecular Pattern (DAMP).

When ATP binds to P2X7R, it triggers a massive efflux of intracellular potassium (K⁺). This ionic shift is the critical "Signal 2" required for the oligomerization of the NLRP3 inflammasome, which subsequently cleaves pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into mature, highly pro-inflammatory cytokines[1].

Derivatives such as N-(adamantan-1-ylmethyl)-2-chloro-5-methoxybenzamide act as NAMs. By binding to an allosteric pocket distinct from the ATP site, they prevent the conformational changes necessary for pore dilation, thereby arresting the inflammatory cascade at its apex[1, 2].

G ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor (Cation Channel) ATP->P2X7R Activates K_efflux Potassium (K+) Efflux P2X7R->K_efflux Channel Opening NAM 2-Chloro-5-methoxybenzamide Derivatives (NAMs) NAM->P2X7R Allosteric Inhibition NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Cleavage NLRP3->Caspase1 IL1B IL-1β & IL-18 Release (Neuroinflammation) Caspase1->IL1B

Figure 1: Mechanism of P2X7R-mediated NLRP3 inflammasome activation and allosteric inhibition.

Structure-Activity Relationship (SAR) & Lead Optimization

The core 2-chloro-5-methoxybenzamide structure requires a bulky, lipophilic moiety attached to the amide nitrogen to effectively occupy the P2X7R allosteric pocket. Early iterations utilizing an adamantane group (SMW14-D16) demonstrated nanomolar potency but suffered from rapid metabolic clearance.

To overcome this, medicinal chemists employed bioisosteric replacement and fluorination strategies. The introduction of a trifluorinated adamantane ring yielded SMW139 , which boasts a significantly extended half-life (47 minutes in rat liver microsomes) and high selectivity (K_i = 32 nM)[3]. More recently, replacing the adamantane with a three-dimensional closo-carborane cage has produced derivatives with exceptional blood-brain barrier (BBB) penetration, enabling in vivo targeting of psychiatric disorders[4].

Quantitative SAR Summary
Compound / DerivativeN-Amide SubstitutionTarget Affinity (P2X7R)Primary ApplicationKey Pharmacokinetic Trait
SMW14-D16 (C3) Adamantan-1-ylmethylLow NanomolarIn vitro NAM toolModerate metabolic stability
SMW139 3,5,7-trifluoroadamantan-1-ylmethylK_i = 32 nMPET Imaging, ACS TherapyHigh stability (T_1/2 = 47 min)
Carborane Analog closo-1,2-carboranylmethylNanomolarIn vivo depression modelsEnhanced BBB penetration

Clinical and Diagnostic Applications

Neuroinflammation Imaging in Multiple Sclerosis (MS)

Because P2X7R is heavily upregulated on pro-inflammatory microglia, it serves as a highly specific biomarker for active neuroinflammation. The radiolabeled derivative [¹¹C]SMW139 has successfully transitioned into first-in-human PET imaging trials. In patients with Relapsing-Remitting Multiple Sclerosis (RRMS), [¹¹C]SMW139 successfully quantified microglial activation in normal-appearing white matter and gadolinium-enhancing lesions, offering a superior diagnostic window compared to traditional TSPO tracers[5].

Acute Coronary Syndromes (ACS) and STEMI

Beyond the central nervous system, P2X7R-driven IL-1β release is a critical driver of atherosclerosis and myocardial injury. In circulating monocytes isolated from patients with ST-Elevation Myocardial Infarction (STEMI), SMW139 demonstrated profound therapeutic efficacy. Pre-incubation with SMW139 resulted in a ~60% reduction in caspase-1 activity and significantly attenuated ATP-induced IL-1β secretion, positioning these derivatives as novel cardioprotective agents[6].

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocol details the in vitro validation of 2-chloro-5-methoxybenzamide derivatives. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls . This workflow includes a self-validating cytotoxicity loop to ensure that reductions in cytokine release are due to true pharmacological inhibition, not cell death.

Workflow Cell THP-1 Monocytes + PMA Differentiation Prime LPS Priming (Signal 1) Cell->Prime Drug Incubation with SMW139 NAM Prime->Drug Stim ATP Stimulation (Signal 2) Drug->Stim Assay IL-1β ELISA & LDH Toxicity Assay Stim->Assay

Figure 2: Self-validating experimental workflow for assessing P2X7R NAM efficacy.

Protocol: In Vitro Inflammasome Inhibition Assay

1. Cell Seeding and Differentiation

  • Action: Seed THP-1 human monocytes at 1x10⁵ cells/well in a 96-well plate. Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour rest in standard media.

  • Causality: THP-1 cells are naturally non-adherent monocytes with low basal inflammasome expression. PMA differentiates them into adherent, macrophage-like cells, accurately mimicking the tissue-resident macrophages that drive clinical neuroinflammation.

2. LPS Priming (Signal 1)

  • Action: Incubate cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours.

  • Causality: P2X7R activation alone cannot generate IL-1β. LPS activates the TLR4/NF-κB pathway, upregulating the transcription of pro-IL-1β and NLRP3 components. Without this priming step, the assay will yield false negatives.

3. NAM Incubation

  • Action: Wash cells and apply the 2-chloro-5-methoxybenzamide derivative (e.g., SMW139) at varying concentrations (1 nM to 1000 nM) for 30 minutes.

  • Causality: Pre-incubating the NAM allows the molecule to permeate the membrane microenvironment and bind the allosteric pocket, stabilizing the closed conformation of the ion channel before the orthosteric agonist is introduced.

4. ATP Stimulation (Signal 2)

  • Action: Add 3 mM to 5 mM of extracellular ATP for 45 minutes.

  • Causality: P2X7R has a uniquely low affinity for ATP compared to other purinergic receptors. Millimolar concentrations are strictly required to mimic the massive DAMP release seen in necrotic tissue injury and force the channel pore open.

5. Dual-Readout Validation (ELISA + LDH)

  • Action: Collect the supernatant. Run an IL-1β ELISA on half the volume. Run a Lactate Dehydrogenase (LDH) release assay on the remaining half.

  • Causality (Self-Validation): A drop in IL-1β indicates inflammasome inhibition. However, if the drug is simply cytotoxic, dead cells cannot produce cytokines. The LDH assay acts as a critical negative control; if LDH levels remain low while IL-1β drops, you have definitively proven true pharmacological antagonism.

References

  • Pharmacological characterization of a structural hybrid P2X7R antagonist using ATP and LL-37. European Journal of Pharmacology / PubMed.
  • Radioligands Targeting the Purinergic P2X Receptors. MDPI.
  • SMW139 | P2X7R Selective Allosteric Antagonist. MedChemExpress.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications.
  • The P2X7 receptor tracer [11C]SMW139 as an in vivo marker of neuroinflammation in multiple sclerosis: a first-in man study. European Journal of Nuclear Medicine and Molecular Imaging / Springer.
  • Abstract 17368: The Novel P2X7 Receptor Antagonist SMW139 Inhibits Inflammasome Activation in STEMI Monocytes. Circulation - AHA Journals.
Exploratory

An In-depth Technical Guide: 2-Chloro-5-methoxybenzamide as a Core Intermediate for 5-HT4 Receptor Agonists

Abstract The serotonin 4 (5-HT4) receptor, a G-protein coupled receptor, has emerged as a significant therapeutic target for a spectrum of disorders, most notably those affecting gastrointestinal motility and cognitive f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The serotonin 4 (5-HT4) receptor, a G-protein coupled receptor, has emerged as a significant therapeutic target for a spectrum of disorders, most notably those affecting gastrointestinal motility and cognitive function. Agonists of this receptor have demonstrated clinical efficacy in conditions such as chronic constipation and gastroparesis, with burgeoning research exploring their potential in neurodegenerative diseases like Alzheimer's.[1][2][3] Central to the synthesis of many potent and selective 5-HT4 receptor agonists is the versatile intermediate, 2-Chloro-5-methoxybenzamide. This technical guide provides an in-depth exploration of the strategic importance of this molecule, detailing its role in the synthesis of leading 5-HT4 agonists, the underlying chemical principles, and validated analytical methodologies. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive resource to support the advancement of next-generation 5-HT4 receptor-targeted therapeutics.

The 5-HT4 Receptor: A Key Modulator of Physiological Function

The 5-HT4 receptor is widely distributed throughout the body, with significant expression in the gastrointestinal tract, central nervous system (CNS), heart, and urinary bladder.[4][5] Its activation initiates a cascade of intracellular signaling events, primarily through the Gαs-protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic adenosine monophosphate (cAMP) levels.[1][6] This signaling pathway underpins the diverse physiological roles of the 5-HT4 receptor.

Role in Gastrointestinal Motility

In the GI tract, 5-HT4 receptors are predominantly located on enteric neurons.[7][8] Their activation stimulates the release of acetylcholine (ACh), a key neurotransmitter that promotes coordinated muscle contractions and relaxations, thereby facilitating peristalsis and increasing intestinal motility.[7][8][9] This prokinetic effect forms the basis for the clinical use of 5-HT4 receptor agonists in treating disorders characterized by delayed GI transit, such as chronic constipation and gastroparesis.[2][10] Several selective 5-HT4 receptor agonists, including prucalopride and velusetrag, have been developed and have shown efficacy in improving GI function.[2][10]

Implications in Cognitive Function and Neurodegenerative Disorders

Within the CNS, 5-HT4 receptors are implicated in learning, memory, and mood regulation.[11][12] Activation of these receptors can enhance the release of acetylcholine and other neurotransmitters, modulate synaptic plasticity, and promote neurogenesis.[11] These neurochemical and cellular effects have generated significant interest in the potential of 5-HT4 receptor agonists for the treatment of cognitive decline associated with Alzheimer's disease and other neurodegenerative conditions.[1][3][11] Research has shown that these agonists can increase the production of the soluble amyloid precursor protein (sAPPα), a neuroprotective fragment, and may help mitigate the cognitive deficits associated with amyloid-β pathology.[3]

The 5-HT4 Receptor Signaling Pathway

The primary signaling pathway initiated by 5-HT4 receptor activation is the Gαs-adenylyl cyclase-cAMP-PKA cascade. However, evidence also suggests the involvement of G-protein independent pathways, such as the activation of Src tyrosine kinase, which can influence downstream signaling, including the ERK pathway.[6][12]

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Gas Gαs 5HT4R->Gas Activates Src Src Tyrosine Kinase 5HT4R->Src Activates (G-protein independent) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates Agonist 5-HT4 Agonist Agonist->5HT4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., ACh Release, Neurogenesis) PKA->Cellular_Response Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Induces ERK ERK Src->ERK Activates ERK->Cellular_Response

Caption: Simplified 5-HT4 receptor signaling pathways.

2-Chloro-5-methoxybenzamide: A Cornerstone Intermediate

The chemical structure of 2-Chloro-5-methoxybenzamide, with its strategically placed chloro, methoxy, and amide functional groups, makes it an ideal precursor for the elaboration into more complex molecules targeting the 5-HT4 receptor. The benzamide moiety is a common feature in many 5-HT4 receptor ligands.

Synthesis of 2-Chloro-5-methoxybenzamide

The synthesis of 2-Chloro-5-methoxybenzamide typically starts from more readily available materials such as 5-chlorosalicylic acid. A common synthetic route involves the methylation of the phenolic hydroxyl group, followed by conversion of the carboxylic acid to the corresponding amide.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxybenzamide

  • Methylation of 5-Chlorosalicylic Acid:

    • To a solution of 5-chlorosalicylic acid in a suitable solvent (e.g., acetone), add an excess of a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate.

    • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • After cooling, filter the reaction mixture and evaporate the solvent. The resulting crude methyl 5-chloro-2-methoxybenzoate can be purified by recrystallization.

  • Amidation of Methyl 5-chloro-2-methoxybenzoate:

    • The ester is then converted to the amide. This can be achieved by reacting the ester with a source of ammonia. A common method involves bubbling ammonia gas through a solution of the ester in a suitable solvent like methanol.

    • Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the acid chloride using a reagent like thionyl chloride.

    • The acid chloride is subsequently reacted with aqueous ammonia to yield 2-Chloro-5-methoxybenzamide.

    • The product is typically a solid and can be purified by recrystallization.

Physicochemical Properties of 2-Chloro-5-methoxybenzamide
PropertyValueSource
Molecular Formula C8H8ClNO2PubChem
Molecular Weight 185.61 g/mol PubChem[13]
CAS Number 23068-80-6Sigma-Aldrich[14]
Appearance White to off-white solid---
Melting Point Varies depending on purity---

Application in the Synthesis of Prucalopride

Prucalopride is a high-affinity, selective 5-HT4 receptor agonist approved for the treatment of chronic constipation.[9] The synthesis of prucalopride often utilizes a derivative of 2-Chloro-5-methoxybenzamide, highlighting the importance of this structural motif. While direct use of 2-Chloro-5-methoxybenzamide is less common, its core structure is present in the key benzofuran intermediate.

A common synthetic strategy for prucalopride involves the condensation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine.[15][16][17] The benzofuran component can be synthesized from precursors that share structural similarities with 2-Chloro-5-methoxybenzamide.

Prucalopride_Synthesis_Overview Intermediate_A 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid Prucalopride Prucalopride Intermediate_A->Prucalopride Condensation Intermediate_B 1-(3-methoxypropyl)-4-piperidinamine Intermediate_B->Prucalopride

Caption: Key intermediates in Prucalopride synthesis.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-Chloro-5-methoxybenzamide and its derivatives is paramount in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable.[18]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is typically employed.[18][19]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm or 270 nm) is common.[18]

  • Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.

For structural confirmation and identification of impurities, Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is the method of choice.[20]

Analytical TechniquePurposeKey Parameters
HPLC Purity assessment, QuantificationC18 column, Acetonitrile/Water mobile phase, UV detection
LC-MS Impurity identification, Structural confirmationCoupling of HPLC with a mass spectrometer
NMR Spectroscopy Structural elucidation1H and 13C NMR spectra provide detailed structural information
Melting Point Preliminary purity assessmentComparison to a reference standard

Conclusion and Future Perspectives

2-Chloro-5-methoxybenzamide and its structural analogs are indispensable intermediates in the synthesis of a significant class of 5-HT4 receptor agonists. The continued exploration of the therapeutic potential of these agonists in both gastrointestinal and central nervous system disorders underscores the importance of robust and efficient synthetic routes. Future research will likely focus on the development of more stereoselective and atom-economical syntheses of these key intermediates, as well as the design of novel 5-HT4 receptor agonists with improved pharmacokinetic and pharmacodynamic profiles. The foundational chemistry discussed in this guide provides a critical knowledge base for scientists and researchers dedicated to advancing this promising area of drug discovery.

References

  • 5-HT4 receptor – Knowledge and References - Taylor & Francis. (URL: )
  • What are 5-HT4 receptor agonists and how do they work?
  • Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. 5-HT4 and 5-HT7...
  • Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC. (URL: )
  • Functions of peripheral 5-hydroxytryptamine receptors, especially 5-hydroxytryptamine4 receptor, in gastrointestinal motility - PubMed. (URL: )
  • The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders - MDPI. (2024, May 11). (URL: )
  • Video: Drugs Affecting GI Tract Motility: Serotonin Receptor Agonists - JoVE. (2024, December 19). (URL: _)
  • Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core. (2020, April 3). (URL: )
  • Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf. (2019, April 25). (URL: )
  • Design, synthesis, and biological evaluation of new 5-HT4 receptor agonists: application as amyloid cascade modulators and potential therapeutic utility in Alzheimer's disease - PubMed. (2009, April 23). (URL: )
  • TRC: 5-HT4 agonists - Teaching Resource Centre. (URL: )
  • 5-HT4 receptor - Wikipedia. (URL: )
  • Prucalopride synthesis - ChemicalBook. (URL: )
  • CN103664912A - Synthesis process of prucalopride - Google P
  • CN103664912B - A kind of synthesis technique of prucalopride - Google P
  • 5-Chloro-2-methoxybenzamide | C8H8ClNO2 | CID 3362317 - PubChem. (URL: )
  • 5-CHLORO-2-METHOXYBENZAMIDE AldrichCPR - Sigma-Aldrich. (URL: )
  • Separation of 2-Methoxybenzamide on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). (URL: )
  • Application Notes and Protocols for the Analysis of 2-Methoxy-5-methylbenzenesulfonamide - Benchchem. (URL: )
  • Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry - EPA. (URL: )

Sources

Foundational

Technical Guide: Safety Profile &amp; Hazard Assessment for 2-Chloro-5-methoxybenzamide

Topic: Safety Data Sheet (SDS) and Hazard Classification for 2-Chloro-5-methoxybenzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Hazard Classification for 2-Chloro-5-methoxybenzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive safety and technical profile for 2-Chloro-5-methoxybenzamide (CAS: 62798-01-0). As a Senior Application Scientist, I have structured this document to move beyond static data sheets, offering a dynamic, risk-based approach to handling this compound in drug discovery workflows. This molecule serves as a critical scaffold in the synthesis of GLi1 inhibitors (oncology) and P2X7 receptor antagonists (CNS disorders).

Chemical Identity & Physicochemical Profiling

Before handling, verification of the chemical identity is the first step in any self-validating safety protocol.

Parameter Technical Specification
Chemical Name 2-Chloro-5-methoxybenzamide
CAS Number 62798-01-0
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
SMILES COC1=CC(=C(C=C1)Cl)C(=O)N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in Water
Melting Point 173–176 °C (Typical range for this class; verify per lot)
Expert Insight: The Structural Logic

The presence of the 2-chloro and 5-methoxy substituents on the benzamide core creates a specific electronic environment. The ortho-chloro group provides steric bulk that can influence amide bond rotation, while the meta-methoxy group (relative to the amide) acts as an electron-donating group (EDG).

  • Safety Implication: The amide bond is relatively stable, but under strong acidic or basic conditions, it can hydrolyze to 2-chloro-5-methoxybenzoic acid . Always assess the integrity of older batches using LC-MS to rule out hydrolysis products, which may alter the pH and safety profile.

Hazard Classification (GHS)

Note: As a research chemical, comprehensive toxicological data (e.g., LD50) may be incomplete. The following classification is derived from Structure-Activity Relationships (SAR) of analogous benzamides and vendor safety data.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
CodeClassificationDescriptionMechanistic Insight
H302 Acute Tox. 4 (Oral)Harmful if swallowed.Benzamides can exhibit CNS depressant effects or metabolic toxicity upon ingestion.
H315 Skin Irrit. 2Causes skin irritation.[1]Lipophilic nature allows dermal penetration; amide functionality can interact with epidermal proteins.
H319 Eye Irrit. 2ACauses serious eye irritation.Crystalline solids cause mechanical abrasion + chemical irritation to mucosal membranes.
H335 STOT SE 3May cause respiratory irritation.Dust inhalation targets the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Risk Management & Handling Protocols

Safety in the lab is not just about PPE; it is about process control . The following workflow integrates safety checks into the experimental procedure.

The "Self-Validating" Safety Loop

A self-validating system ensures that a hazard is detected before exposure occurs.

  • Pre-Weighing Check: Inspect the container for pressure buildup or crystal formation on the threads (signs of degradation).

  • Solvent Compatibility: Dissolve in DMSO or DMF inside a fume hood. Avoid heating dry solids in open air to prevent sublimation or dust generation.

  • Quenching Protocol: Treat all reaction mixtures containing this intermediate as potentially sensitizing until proven otherwise.

Visual Workflow: Safe Handling Lifecycle

SafetyLifecycle Start Storage (2-8°C, Desiccated) Check Identity Check (LC-MS / NMR) Start->Check Verify Purity Weigh Weighing (Fume Hood + Anti-static) Check->Weigh Pass Waste Disposal (Halogenated Waste) Check->Waste Fail (Degraded) Solubilize Solubilization (DMSO/DMF) Weigh->Solubilize Dissolve Reaction Synthesis (GLi1 / P2X7 Pathways) Solubilize->Reaction Reagent Addition Reaction->Waste Quench & Discard

Figure 1: The Safety Lifecycle ensures material integrity is verified before it enters the experimental workflow, minimizing risk from degraded or unexpected byproducts.

Emergency Response & First Aid

In the event of exposure, immediate action is required. This protocol prioritizes decontamination followed by medical surveillance .

Exposure Route Immediate Action Scientific Rationale
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Benzamide dusts can cause bronchospasm; oxygen supports alveolar exchange.
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol. Ethanol acts as a permeation enhancer, potentially driving the lipophilic compound deeper into the dermis.
Eye Contact Rinse with water/saline for 15 mins. Lift eyelids.Mechanical removal of crystals is critical to prevent corneal abrasion.
Ingestion Rinse mouth. Do NOT induce vomiting. Prevents aspiration of the compound into the lungs, which causes severe pneumonitis.

Synthesis & Application Context

Understanding why you are using this chemical helps in assessing the risk of the final product. 2-Chloro-5-methoxybenzamide is a "privileged scaffold" in medicinal chemistry.

Key Applications
  • GLi1 Inhibitors: Used to synthesize antagonists for the Hedgehog signaling pathway, relevant in basal cell carcinoma and medulloblastoma research.

  • P2X7 Receptor Antagonists: The benzamide core is modified to create ligands that modulate purinergic receptors, a target for depression and neuroinflammation.

Visual Workflow: Synthesis Utility

SynthesisUtility Core 2-Chloro-5-methoxybenzamide (Scaffold) Path1 GLi1 Inhibitors (Hedgehog Pathway) Core->Path1 Amide Coupling / Modification Path2 P2X7 Antagonists (CNS Targets) Core->Path2 Substitution Reactions App1 Oncology Research (Basal Cell Carcinoma) Path1->App1 App2 Neuroscience (Depression/Inflammation) Path2->App2

Figure 2: The compound serves as a divergent intermediate. Researchers should note that downstream derivatives may possess higher biological potency than the parent scaffold.

Environmental Fate & Disposal

  • Halogen Content: The chlorine atom classifies this as Halogenated Organic Waste .

  • Water Hazard: Do not allow to enter drains. Halogenated aromatics are often persistent in the environment and can be toxic to aquatic life.

  • Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas generated during combustion).

References

  • PubChem. (2024). Compound Summary: 2-Chloro-5-methoxybenzamide (Related Isomers & Derivatives). National Library of Medicine. [Link][2][3]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzamide Derivatives Hazard Classification.[Link]

  • Journal of Medicinal Chemistry. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (Discusses benzamide scaffolds). [Link]

Sources

Exploratory

The Regioisomeric Divide: Structural Causality and Pharmacological Divergence of Chloro-Methoxybenzamides

A Technical Whitepaper by the Senior Application Scientist Executive Summary In the realm of rational drug design, the transposition of two substituents on a benzene ring can fundamentally alter a molecule's spatial geom...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by the Senior Application Scientist

Executive Summary

In the realm of rational drug design, the transposition of two substituents on a benzene ring can fundamentally alter a molecule's spatial geometry, electronic distribution, and biological destiny. This guide provides an in-depth technical analysis of two critical regioisomers: 5-chloro-2-methoxybenzamide and 2-chloro-5-methoxybenzamide . While they share the same molecular weight and functional groups, their divergent regiochemistry dictates entirely distinct conformational states. This physical divergence routes them into completely separate pharmacological axes: the dopaminergic/serotonergic system and the purinergic (P2X7) system, respectively.

Here, we deconstruct the causality behind these differences and provide field-proven, self-validating methodologies for evaluating their derivatives.

Structural Causality: The Physics of Regioisomerism

The fundamental difference between these two building blocks lies in how their substituents interact with the benzamide moiety. As an application scientist, I emphasize to my teams that we are not just looking at 2D chemical structures; we are engineering 3D topographies.

5-Chloro-2-methoxybenzamide: The Coplanar Lock

In the 5-chloro-2-methoxy isomer, the methoxy group is positioned ortho to the amide. The oxygen atom of the 2-methoxy group acts as a potent hydrogen bond acceptor for the amide NH proton. This intramolecular hydrogen bonding creates a pseudo-six-membered ring, effectively locking the amide group into a coplanar conformation with the aromatic ring. This flat, rigid topology is a highly conserved pharmacophore recognized by the narrow, slot-like orthosteric binding pockets of monoamine receptors[1].

2-Chloro-5-methoxybenzamide: Steric Orthogonality

Conversely, when the chlorine atom is moved to the 2-position (ortho to the amide), the physical dynamics invert. Chlorine is a bulky, electron-rich halogen. Its proximity to the amide carbonyl oxygen or NH creates severe steric hindrance (A-strain). To relieve this thermodynamic penalty, the amide bond is forced to rotate out of the plane of the aromatic ring, often approaching a 90-degree dihedral angle. This orthogonal conformation prevents orthosteric monoamine binding but perfectly complements the deep, lipophilic allosteric pockets found in purinergic ion channels[2].

PharmacologicalDivergence Root Regioisomeric Benzamides Iso1 5-Chloro-2-methoxybenzamide (CAS: 23068-80-6) Root->Iso1 Iso2 2-Chloro-5-methoxybenzamide (CAS: 62798-01-0) Root->Iso2 Conf1 Planar Conformation (Intramolecular H-Bond) Iso1->Conf1 Conf2 Orthogonal Conformation (Steric Hindrance) Iso2->Conf2 Target1 Dopamine (D2/D3/D4) & Serotonin (5-HT3/5-HT4) Receptors Conf1->Target1 Target2 Purinergic P2X7 Receptor (Allosteric Modulation) Conf2->Target2 App1 Antipsychotics & Antiemetics (e.g., YM-43611, Zacopride) Target1->App1 App2 Neuroinflammation & Pain (e.g., Adamantyl derivatives) Target2->App2

Divergent pharmacological pathways of benzamide regioisomers based on conformational locking.

Target Profiles & Field Applications

The Monoamine Axis: 5-Chloro-2-methoxybenzamide

Because of its coplanar geometry, this scaffold is a cornerstone in gastroenterology and psychiatry. Derivatives built on this core are frequently engineered as Dopamine D2/D3/D4 antagonists or Serotonin 5-HT3 antagonists / 5-HT4 agonists .

  • Psychiatry: Compounds like YM-43611 utilize this core to achieve high affinity for D3 and D4 receptors (Ki values of 21 and 2.1 nM, respectively), acting as potent antipsychotics[1].

  • Gastroenterology: The scaffold is heavily utilized in prokinetic agents. For instance, selective 5-HT4 receptor agonists derived from 4-amino-5-chloro-2-methoxybenzamide accelerate gastric emptying and are critical in treating motility disorders[3]. It is also the backbone of dual D2/5-HT3 antagonists used as broad-spectrum antiemetics[4].

The Purinergic Axis: 2-Chloro-5-methoxybenzamide

The orthogonal geometry of this isomer makes it a privileged scaffold for Negative Allosteric Modulators (NAMs) of the P2X7 receptor . The P2X7R is an ATP-gated ion channel heavily implicated in microglial activation and neuroinflammation.

  • Neuroinflammation & PET Imaging: By appending bulky, lipophilic groups (like adamantane or carborane bioisosteres) to the amide nitrogen, researchers have developed highly potent P2X7R inhibitors. A prime example is N-(adamantan-1-ylmethyl)-2-chloro-5-methoxybenzamide, which exhibits nanomolar potency and has been successfully radiolabeled as [11C]SMW14-D16 for in vivo PET imaging of neuroinflammation[2].

  • Hybrid Therapeutics: Advanced scaffold hopping has utilized this core to create structural hybrids aimed at blocking ATP-induced release of Interleukin-1β (IL-1β), a key driver in neurodegenerative and cardiovascular diseases[5].

Quantitative Data Summary

To facilitate rapid decision-making in hit-to-lead optimization, the physicochemical and biological parameters of the two scaffolds are summarized below.

Parameter5-Chloro-2-methoxybenzamide2-Chloro-5-methoxybenzamide
CAS Registry Number 23068-80-6[6]62798-01-0
Regiochemistry Ortho-Methoxy, Meta-ChloroOrtho-Chloro, Meta-Methoxy
Predominant Conformation CoplanarOrthogonal
Driving Physical Force Intramolecular H-bond (O···H-N)Steric A-strain (Cl···O=C)
Primary Biological Targets D2, D3, D4, 5-HT3, 5-HT4P2X7 Purinergic Receptor
Mechanism of Action Orthosteric Agonism / AntagonismNegative Allosteric Modulation (NAM)
Therapeutic Indications Emesis, Psychosis, GI Motility DisordersNeuroinflammation, Depression, Pain
Exemplar Derivatives YM-43611, Zacopride, Clebopride[1],[7][11C]SMW14-D16, C3 (Adamantyl NAM)[2],[5]

Self-Validating Experimental Protocols

In our laboratory, we do not merely execute assays; we engineer self-validating systems. A protocol must contain internal controls that prove the mechanism of action, not just the effect. Below are the definitive workflows for evaluating derivatives of each scaffold.

Protocol A: Radioligand Binding Assay for 5-Cl-2-OMe Derivatives (Orthosteric D2 Validation)

Causality Check: To prove that the coplanar 5-Cl-2-OMe derivative binds the orthosteric site, we must demonstrate competitive displacement of a known orthosteric radioligand ([3H]-spiperone) and validate it via Schild plot analysis.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, and 2 mM CaCl2. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µL of[3H]-spiperone (final concentration 0.5 nM), 50 µL of the test compound (serial dilutions from 10 pM to 10 µM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

  • Self-Validation (Schild Analysis): Repeat the assay using three different fixed concentrations of the radioligand. Plotting the dose-ratio minus one against the antagonist concentration (Schild plot) must yield a slope of exactly 1.0. A slope of 1.0 mathematically proves competitive, orthosteric binding.

Protocol B: YO-PRO-1 Dye Uptake Assay for 2-Cl-5-OMe Derivatives (Allosteric P2X7 Validation)

Causality Check: P2X7 receptor activation leads to the opening of a macroscopic pore. To prove a 2-Cl-5-OMe derivative acts as a Negative Allosteric Modulator (NAM) rather than a competitive antagonist, we utilize a dye uptake assay coupled with a washout phase[5].

  • Cell Plating: Seed HEK293 cells stably expressing human P2X7R in poly-D-lysine coated 96-well black plates at 2×10^4 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with assay buffer (145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4). Add 2 µM YO-PRO-1 iodide dye to all wells.

  • Pre-incubation: Add the 2-Cl-5-OMe test compound (10 nM to 30 µM) and incubate for 15 minutes at 37°C.

  • Stimulation: Inject BzATP (a synthetic P2X7 agonist) at an EC80 concentration. Monitor fluorescence (Ex 490 nm / Em 515 nm) dynamically over 15 minutes using a FLIPR or standard kinetic plate reader.

  • Self-Validation (Washout Study): To confirm allosteric modulation, perform a parallel plate where the test compound is washed out with fresh buffer 3 times prior to BzATP addition. Because highly lipophilic NAMs (like adamantyl-2-Cl-5-OMe derivatives) partition deep into the lipid bilayer's allosteric pockets, their inhibitory effect will persist even after rigorous aqueous washout, whereas competitive antagonists will be immediately washed away.

Workflow Prep Scaffold Selection Assay1 Radioligand Binding (5-Cl-2-OMe) Prep->Assay1 Assay2 YO-PRO-1 Dye Uptake (2-Cl-5-OMe) Prep->Assay2 Val1 Schild Plot Analysis (Slope = 1.0) Assay1->Val1 Val2 Washout Studies (Persistent Inhibition) Assay2->Val2 Result Validated Mechanism Val1->Result Val2->Result

Parallel self-validating experimental workflows for orthosteric and allosteric modulators.

References

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Radioligands Targeting the Purinergic P2X Receptors. PMC - NIH.[Link]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace.[Link]

  • Composition comprising: serotonin receptor antagonists (5ht-2, 5ht-3) and agonist (5ht-4).
  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed.[Link]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Kassiou Group. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Chloro-5-methoxybenzamide from 2-chloro-5-methoxybenzoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis / Process Chemistry Introduction & Strategic Rationale The benzamide scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis / Process Chemistry

Introduction & Strategic Rationale

The benzamide scaffold is a privileged structure and a fundamental pharmacophore in medicinal chemistry, frequently serving as the core motif for poly(ADP-ribose) polymerase (PARP) inhibitors, CNS-active agents, and various agrochemicals[1]. The transformation of 2-chloro-5-methoxybenzoic acid into 2-chloro-5-methoxybenzamide is a critical functional group interconversion.

While direct amidation of unactivated carboxylic acids is possible under high temperatures or via specialized catalysis, the two-step acid chloride activation pathway remains the laboratory and industrial standard[2]. This method is highly favored because it avoids the use of expensive, high-molecular-weight peptide coupling reagents (e.g., EDC, HATU) and simplifies downstream purification, as the primary byproducts of the activation step (SO₂ and HCl) are volatile gases[3].

Mechanistic Pathway & Reaction Causality

This protocol employs a highly efficient, self-validating two-step sequence:

  • Activation (Chlorination): 2-chloro-5-methoxybenzoic acid is reacted with Thionyl Chloride (SOCl₂) in toluene. A catalytic amount of N,N-Dimethylformamide (DMF) is added. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (an iminium intermediate), which is highly electrophilic and accelerates the conversion of the carboxylic acid to the acyl chloride far more effectively than SOCl₂ alone. Toluene is selected as the solvent because its boiling point (110 °C) allows for a vigorous reflux that drives off the gaseous byproducts, pushing the reaction to completion.

  • Amidation (Nucleophilic Acyl Substitution): The crude 2-chloro-5-methoxybenzoyl chloride is dissolved in a water-miscible aprotic solvent (THF) and introduced to an excess of cold aqueous ammonia. Causality: Aqueous ammonia serves a dual purpose: it acts as the nucleophile to form the amide bond and as the base to neutralize the liberated HCl. The water acts as a heat sink for this highly exothermic reaction, preventing the degradation of the product and minimizing the formation of the undesired nitrile byproduct (which can occur if primary amides are dehydrated under harsh, hot conditions).

Comparative Analysis of Activation Strategies

To provide context for process optimization, the following table summarizes the quantitative and qualitative metrics of various amidation strategies for benzoic acid derivatives.

Activation ReagentByproductsCost / Atom EconomyScalabilityRecommended Application
Thionyl Chloride (SOCl₂) SO₂, HClLow cost / ExcellentHighStandard for robust, stable acids.
Oxalyl Chloride / DMF CO, CO₂, HClModerate / GoodHighMild alternative to SOCl₂; reacts at RT.
EDC / HOBt Urea derivativeHigh cost / PoorLow to MediumSensitive substrates; avoids acidic conditions.
CDI (Carbonyldiimidazole) CO₂, ImidazoleModerate / FairMediumOne-pot procedures; requires anhydrous NH₃.

Experimental Workflow Visualization

Workflow Acid 2-Chloro-5-methoxybenzoic acid (1.0 eq) Intermediate 2-Chloro-5-methoxybenzoyl chloride (Reactive Intermediate) Acid->Intermediate Activation (Reflux 85°C, 2-3h) Reagent1 SOCl2 (1.5 eq) + DMF (cat) in Toluene Reagent1->Intermediate Product 2-Chloro-5-methoxybenzamide (Target Product) Intermediate->Product Amidation (Dropwise, 1h) Reagent2 Aqueous NH3 (5.0 eq) at 0-5 °C Reagent2->Product

Fig 1: Two-step synthesis workflow of 2-chloro-5-methoxybenzamide via acid chloride activation.

Step-by-Step Protocol: Self-Validating Amidation

Materials & Equipment
  • Reagents: 2-Chloro-5-methoxybenzoic acid (10.0 g, 53.6 mmol), Thionyl chloride (5.8 mL, 80.4 mmol, 1.5 eq), N,N-Dimethylformamide (0.2 mL, catalytic), Aqueous Ammonia (28-30% NH₃, 20 mL, excess), Anhydrous Toluene (50 mL), Anhydrous THF (20 mL).

  • Equipment: 250 mL round-bottom flask, reflux condenser with a gas scrubber (to neutralize SO₂/HCl), dropping funnel, rotary evaporator.

Phase 1: Acid Chloride Activation & In-Process Control (IPC)
  • Setup: Charge a dry 250 mL round-bottom flask with 2-chloro-5-methoxybenzoic acid (10.0 g) and anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • Catalysis: Add DMF (0.2 mL). Stir to form a suspension.

  • Activation: Dropwise, add thionyl chloride (5.8 mL) at room temperature.

  • Reflux: Heat the reaction mixture to 85 °C. The suspension will gradually become a clear, homogeneous solution as the acid chloride forms and gas evolution (SO₂ and HCl) occurs. Maintain heating for 2–3 hours.

  • Self-Validating IPC (Methanol Quench): Do not assume completion based on time. Withdraw a 50 µL aliquot of the reaction mixture and quench it into 0.5 mL of methanol containing 1 drop of triethylamine. Analyze via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the baseline-streaking carboxylic acid and the appearance of a single, high-Rf spot (the methyl ester) confirms 100% conversion.

  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure to remove toluene and, critically, all excess SOCl₂.

    • Causality Note: Failing to remove excess SOCl₂ will cause a violent exothermic reaction in the next step and generate massive amounts of ammonium chloride, which can trap the product and severely reduce isolated yield.

Phase 2: Aqueous Amidation
  • Preparation: Dissolve the crude, concentrated 2-chloro-5-methoxybenzoyl chloride in anhydrous THF (20 mL).

  • Ammonia Bath: In a separate 250 mL Erlenmeyer flask, cool the aqueous ammonia (20 mL) to 0–5 °C using an ice-water bath. Ensure vigorous magnetic stirring.

  • Coupling: Transfer the THF solution of the acid chloride to a dropping funnel. Add it dropwise to the cold aqueous ammonia over 15–20 minutes.

    • Observation: A thick white precipitate (the target benzamide) will form immediately upon contact.

  • Maturation: Once the addition is complete, remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 1 hour to ensure complete consumption of the acyl chloride.

Phase 3: Isolation & Characterization
  • Solvent Removal: Briefly concentrate the mixture on a rotary evaporator to remove the THF. (Do not evaporate the water).

  • Filtration: Filter the resulting white suspension through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with cold distilled water (2 × 30 mL), cold 5% aqueous NaHCO₃ (20 mL) to remove any trace unreacted carboxylic acid, and finally with cold water (30 mL) until the filtrate is pH neutral.

  • Drying: Dry the white solid in a vacuum oven at 45 °C overnight.

  • Self-Validating Characterization:

    • IR Spectroscopy: Confirm success by the appearance of two sharp peaks at ~3350 cm⁻¹ and ~3180 cm⁻¹ (primary amide N-H stretches) and a strong Amide I carbonyl peak at ~1650 cm⁻¹, distinct from the broad O-H stretch of the starting acid.

    • ¹H NMR (DMSO-d₆): Look for two broad singlets between 7.40–7.80 ppm integrating for 1H each (diastereotopic NH₂ protons due to restricted C-N bond rotation), a singlet at ~3.80 ppm (3H, -OCH₃), and the three aromatic protons.

References

  • Beilstein Journal of Organic Chemistry. "Potent hemithioindigo-based antimitotics photocontrol the microtubule cytoskeleton in cellulo." Beilstein J. Org. Chem. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Reagents for Synthesizing 2-Chloro-5-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Chloro-5-methoxybenzamide Scaffold The 2-chloro-5-methoxybenzamide core is a privileged scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Chloro-5-methoxybenzamide Scaffold

The 2-chloro-5-methoxybenzamide core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral components of numerous pharmacologically active molecules, including antipsychotics, antiemetics, and gastroprokinetic agents. The specific substitution pattern—a chlorine atom ortho to the amide and a methoxy group para to the chlorine—imparts unique electronic and steric properties that govern molecular interactions with biological targets. Understanding the nuances of synthesizing this key structural motif is therefore critical for researchers in drug discovery and development.

This guide provides an in-depth analysis of the primary synthetic strategies and reagents used to construct 2-Chloro-5-methoxybenzamide and its derivatives. Moving beyond a simple list of chemicals, we will explore the causality behind reagent selection, provide detailed, field-proven protocols, and offer insights to help researchers navigate the challenges inherent in these synthetic transformations.

Part 1: Core Synthetic Strategies & Reagent Selection

The synthesis of 2-chloro-5-methoxybenzamide derivatives primarily proceeds through two robust and versatile pathways starting from commercially available precursors. The choice between these routes often depends on the desired final derivative, substrate tolerance, scale, and laboratory resources.

Primary Synthetic Pathways:

  • Route A: Amidation of 2-Chloro-5-methoxybenzoic Acid. This is the most common and direct approach, involving the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

  • Route B: Partial Hydrolysis of 2-Chloro-5-methoxybenzonitrile. This method is useful when the corresponding nitrile is a more accessible starting material and offers an alternative for producing the primary amide.

The following workflow diagram illustrates these two convergent pathways.

G cluster_0 Route A: Carboxylic Acid Pathway cluster_1 Route B: Nitrile Pathway A1 2-Chloro-5-methoxybenzoic Acid A2 Activated Intermediate (e.g., Acyl Chloride) A1->A2 Activation Final Target Derivative: 2-Chloro-5-methoxy-N-R-benzamide A2->Final Amination B1 2-Chloro-5-methoxybenzonitrile B2 Primary Amide B1->B2 Partial Hydrolysis B2->Final (if R=H) Amine Amine (R-NH2) (Ammonia for primary amide) Amine->A2

Caption: Primary synthetic routes to 2-Chloro-5-methoxybenzamide derivatives.

In-Depth Analysis of Route A: The Carboxylic Acid Pathway

This pathway hinges on the critical step of activating the carboxylic acid group of 2-chloro-5-methoxybenzoic acid. The activated intermediate is then susceptible to reaction with ammonia or a primary/secondary amine to form the desired amide bond.

Starting Material:

  • 2-Chloro-5-methoxybenzoic Acid: A white to off-white solid, commercially available from numerous suppliers. Its purity should be confirmed before use, as acidic or other impurities can interfere with the activation step.

Key Reagent Class: Carboxylic Acid Activators

The choice of activating agent is the most crucial decision in this pathway and directly impacts reaction efficiency, substrate scope, and purification strategy.

Reagent ClassSpecific ExamplesMechanism & RationaleAdvantagesDisadvantages
Halogenating Agents Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)Convert the carboxylic acid to a highly reactive acyl chloride intermediate.Low cost, high reactivity, volatile byproducts (SO₂, HCl, CO, CO₂) simplify workup.Harsh conditions, not suitable for acid-sensitive substrates, generation of corrosive HCl gas. Oxalyl chloride is highly toxic.
Carbodiimides DCC, EDC (WSC), DICForm an O-acylisourea intermediate, which is then attacked by the amine. Often used with additives like HOBt or Oxyma to improve rates and reduce side reactions.Milder conditions, broader functional group tolerance. EDC and its urea byproduct are water-soluble, simplifying purification.Lower atom economy, potential for racemization with chiral amines, DCC byproduct (DCU) is poorly soluble.
Onium Salts (Uronium/Phosphonium) HATU, HBTU, PyBOP, PyAOPForm a highly reactive activated ester (e.g., with HOBt or HOAt moiety) in situ.Very high coupling efficiency, fast reaction rates, low racemization risk, suitable for difficult or sterically hindered couplings.High cost, complex byproducts can complicate purification.

Causality in Reagent Selection:

  • For robust, large-scale synthesis of simple derivatives: Thionyl chloride is often the reagent of choice due to its efficacy and low cost. The reaction is typically run neat or in a non-polar solvent like toluene, and the gaseous byproducts are easily removed.

  • For substrates with sensitive functional groups (e.g., esters, unprotected alcohols): A milder carbodiimide-based protocol, such as EDC with HOBt, is preferable. This avoids the strongly acidic conditions generated by halogenating agents.

  • For sterically hindered amines or when maximizing yield is critical: An onium salt reagent like HATU is the gold standard. Although more expensive, its superior activation leads to higher yields and cleaner reactions, especially in complex molecule synthesis.

Part 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: Synthesis of 2-Chloro-5-methoxybenzamide via Acyl Chloride Formation

This protocol employs thionyl chloride, a classic and highly effective method for preparing the primary amide.

Workflow Diagram:

G start Start: 2-Chloro-5-methoxybenzoic Acid step1 Add Toluene (solvent) Add cat. DMF start->step1 step2 Slowly add Thionyl Chloride (SOCl₂) at 0°C to RT step1->step2 step3 Heat to reflux (e.g., 70-80°C) Monitor by TLC/IR step2->step3 step4 Cool to RT Remove excess SOCl₂ under vacuum step3->step4 step5 Dissolve crude Acyl Chloride in anhydrous solvent (e.g., DCM) step4->step5 step6 Add dropwise to excess Ammonium Hydroxide (aq.) at 0°C step5->step6 step7 Stir vigorously Allow to warm to RT step6->step7 step8 Filter the precipitate step7->step8 step9 Wash with cold water and dry step8->step9 end Product: 2-Chloro-5-methoxybenzamide step9->end

Caption: Workflow for synthesis via the acyl chloride intermediate.

Materials:

  • 2-Chloro-5-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Concentrated Ammonium Hydroxide (NH₄OH) (excess, ~10 eq)

  • Deionized Water

Procedure:

  • Safety First: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Acyl Chloride Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 2-chloro-5-methoxybenzoic acid.

  • Add anhydrous toluene and a catalytic amount of DMF (1-2 drops). The DMF catalyzes the formation of the Vilsmeier-Haack reagent in situ, which is the active species.

  • Slowly add thionyl chloride dropwise at room temperature. An exothermic reaction with gas evolution will be observed.

  • After the addition is complete, heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.

  • Workup (Part 1): Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporator with a base trap). This will leave the crude 2-chloro-5-methoxybenzoyl chloride as an oil or low-melting solid.

  • Amidation: Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM.

  • In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice-water bath (0°C).

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form immediately.

  • Workup (Part 2): After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium salts.

  • Dry the product under vacuum to yield 2-chloro-5-methoxybenzamide.

Protocol 2: Synthesis of a 2-Chloro-5-methoxybenzamide Derivative using EDC/HOBt Coupling

This protocol is ideal for coupling the benzoic acid with a valuable or sensitive amine (denoted as R-NH₂) to form an N-substituted derivative.

Materials:

  • 2-Chloro-5-methoxybenzoic acid (1.0 eq)

  • Target Amine (R-NH₂) (1.0 - 1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 2-chloro-5-methoxybenzoic acid, HOBt, and the target amine (R-NH₂).

  • Dissolve the components in anhydrous DCM or DMF. DMF is a better choice for less soluble starting materials.

  • Add the base (DIPEA or TEA). DIPEA is often preferred as it is a non-nucleophilic base, reducing potential side reactions.

  • Cool the mixture to 0°C in an ice-water bath.

  • Activation & Coupling: Add EDC·HCl to the cooled solution in one portion. The reaction is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS to track the consumption of the limiting reagent (usually the benzoic acid or amine).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Part 3: Safety and Handling of Key Reagents

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic, and a lachrymator. Reacts violently with water.

  • Handling: Always handle in a chemical fume hood. Use chemical-resistant gloves and safety goggles. Ensure a neutralizing agent (like sodium bicarbonate) is nearby for spills.

  • Quenching: Unused reagent should be quenched by slowly adding it to a large volume of a stirred, cold solution of sodium bicarbonate or by slowly adding it to isopropanol.

Oxalyl Chloride ((COCl)₂):

  • Hazards: More toxic and volatile than thionyl chloride. Decomposes to produce carbon monoxide (CO), an odorless, toxic gas.

  • Handling: Strict use within a high-performance fume hood is mandatory. The use of a personal CO monitor is highly recommended.

  • Storage: Store refrigerated (2-8°C) under an inert atmosphere to prevent pressure buildup from decomposition gases. Allow the bottle to warm to room temperature before opening to prevent moisture condensation.

Carbodiimides (EDC, DCC):

  • Hazards: Potent allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.

  • Handling: Wear gloves and a dust mask when handling the solid reagents.

References

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using thionyl chloride.... Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 62, 128639. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2022). *Synthesis of 2
Method

Application Note: A Systematic Approach to Solvent Selection for the Reaction Optimization of 2-Chloro-5-methoxybenzamide

Abstract The selection of an appropriate solvent is a critical, often decisive, parameter in the optimization of chemical reactions. For a versatile substrate like 2-Chloro-5-methoxybenzamide, the solvent system dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical, often decisive, parameter in the optimization of chemical reactions. For a versatile substrate like 2-Chloro-5-methoxybenzamide, the solvent system dictates not only reaction rate and yield but also selectivity and impurity profiles. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and practices of solvent selection for reactions involving this key intermediate. We will explore the theoretical underpinnings of solvent effects, focusing on Nucleophilic Aromatic Substitution (SNAr), and present a detailed, actionable protocol for systematic solvent screening to accelerate reaction optimization.

Introduction: The Central Role of the Solvent

2-Chloro-5-methoxybenzamide is a valuable building block in medicinal chemistry and materials science.[1] Its chemical reactivity is dominated by the electronically-influenced aromatic ring, making it a prime candidate for a variety of transformations. Among these, Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bond is one of the most common and powerful methods for introducing molecular complexity.

The success of an SNAr reaction is profoundly influenced by the solvent.[2] The solvent is not a passive medium but an active participant that stabilizes or destabilizes reactants, intermediates, and transition states, thereby controlling the energetic landscape of the reaction. A poorly chosen solvent can lead to sluggish or incomplete reactions, the formation of intractable side products, or challenging downstream purification. Conversely, a systematic and informed approach to solvent selection can unlock significant improvements in efficiency, yield, and overall process viability.

This guide moves beyond simple trial-and-error, establishing a logical framework for solvent choice grounded in mechanistic principles and providing a robust protocol for empirical validation.

Theoretical Framework for Solvent Selection

The most prevalent reaction pathway for 2-Chloro-5-methoxybenzamide involves the displacement of the chloride leaving group by a nucleophile. This proceeds via a two-step addition-elimination SNAr mechanism, which is characterized by the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success.

Key Solvent Properties and Their Mechanistic Impact
  • Polar Aprotic Solvents: This class of solvents is generally the most effective for SNAr reactions.[2] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) possess high dielectric constants and are strong hydrogen bond acceptors. Their primary role is to strongly solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive.[2] This increased nucleophilicity dramatically accelerates the initial attack on the aromatic ring.

  • Polar Protic Solvents: Solvents such as water, ethanol, and methanol are generally poor choices for SNAr reactions. They possess acidic protons that can form strong hydrogen bonds with the nucleophile, encasing it in a solvent shell.[2] This solvation shell deactivates the nucleophile, increasing the activation energy required for the reaction and significantly slowing the rate.

  • Nonpolar Solvents: Solvents like Toluene and Hexane are typically unsuitable as they cannot effectively dissolve the often-polar reactants and cannot stabilize the charged Meisenheimer intermediate.

  • Boiling Point and Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction. Many SNAr reactions require heating to overcome the activation energy barrier.[2] High-boiling polar aprotic solvents (e.g., DMSO, DMF) are often used for this reason, though their removal during work-up can be a significant challenge.[2]

The Rise of Greener, More Sustainable Solvents

In recent years, there has been a significant push to replace traditional dipolar aprotic solvents like DMF and NMP, which have recognized health and environmental risks.[3][4] Research has identified several more sustainable alternatives that can be effective in amide coupling and SNAr reactions, including 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), and Dimethyl Carbonate (DMC).[5] Even water, traditionally considered unsuitable, has been successfully used for SNAr reactions when paired with polymeric additives like hydroxypropyl methylcellulose (HPMC) that can create hydrophobic pockets to facilitate the reaction.

A Practical Guide to Systematic Solvent Screening

The following section provides a detailed protocol for conducting a parallel solvent screen to efficiently identify the optimal reaction medium.

Table of Candidate Solvents

A well-designed screen should include a diverse set of solvents covering a range of properties.

Table 1: Candidate Solvents for Screening

Solvent Class Boiling Point (°C) Dielectric Constant (ε) Key Considerations
DMF Polar Aprotic 153 36.7 Excellent solvent, but toxic and difficult to remove.[2]
DMSO Polar Aprotic 189 46.7 High boiling, excellent solvent, but difficult to remove.[2]
Acetonitrile Polar Aprotic 82 37.5 Lower boiling, good choice for moderate temperatures.[2]
THF Polar Aprotic (Ethereal) 66 7.5 Common, lower polarity, may be less effective.[6]
2-MeTHF Greener Polar Aprotic 80 6.2 Sustainable alternative to THF.[5]
Ethyl Acetate Greener Polar Aprotic 77 6.0 Good "green" alternative, moderate polarity.[5]
Toluene Nonpolar Aromatic 111 2.4 Generally poor for SNAr unless phase transfer is used.[6]

| Dioxane | Polar Aprotic (Ethereal) | 101 | 2.2 | Potential health risks, often requires heating. |

Experimental Workflow for Solvent Screening

The diagram below outlines a systematic workflow for parallel solvent screening, from reaction setup to data analysis and decision-making.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision prep_vials 1. Prepare Array of Reaction Vials (e.g., 8 vials for 8 solvents) stock_sol 2. Prepare Stock Solutions of Substrate & Nucleophile add_reagents 3. Dispense Substrate, Nucleophile, and Base (if any) to each vial stock_sol->add_reagents Aliquot add_solvents 4. Add Candidate Solvent to each respective vial add_reagents->add_solvents react 5. Heat & Stir Reaction Array (Uniform Temperature) add_solvents->react monitor 6. Monitor Reactions (TLC or UPLC-MS aliquots at t=1h, 4h, 24h) react->monitor Time Points analyze 7. Analyze Data (% Conversion, Impurity Profile) monitor->analyze select 8. Select Optimal Solvent(s) for further optimization analyze->select

Caption: A systematic workflow for parallel solvent screening.

Protocol 1: Parallel Screening for a Model SNAr Reaction

Objective: To empirically determine the most effective solvent for the reaction of 2-Chloro-5-methoxybenzamide with a model nucleophile (e.g., morpholine).

Materials:

  • 2-Chloro-5-methoxybenzamide

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Candidate solvents from Table 1

  • Array of reaction vials with stir bars and caps

  • Heating/stirring plate

  • Analytical tools (TLC plates, UPLC-MS)

Procedure:

  • Preparation: In each of the 8 reaction vials, add 2-Chloro-5-methoxybenzamide (e.g., 50 mg, 1.0 eq), morpholine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: To each vial, add 2 mL of a different candidate solvent from Table 1.

  • Reaction: Seal the vials and place the array on a pre-heated stirring plate set to a consistent temperature (e.g., 80 °C). Ensure vigorous stirring in all vials.

  • Monitoring: After 1 hour, 4 hours, and 24 hours, carefully take a small aliquot from each reaction mixture. Quench the aliquot with a drop of water and dilute with acetonitrile for UPLC-MS analysis. Spot the aliquot on a TLC plate to visually assess conversion.

  • Analysis: Use UPLC-MS to determine the percentage conversion of the starting material and the relative percentage of the desired product versus any major impurities.

  • Data Compilation: Record the results in a table for easy comparison.

Data Interpretation

The results of the screen should be tabulated to facilitate a clear comparison.

Table 2: Hypothetical Solvent Screening Results (% Conversion by UPLC)

Solvent 1 Hour 4 Hours 24 Hours Key Impurities Noted
DMF 75% >99% >99% None
DMSO 80% >99% >99% None
Acetonitrile 40% 95% >99% Minor starting material
THF 10% 35% 60% Significant starting material
2-MeTHF 15% 45% 75% Significant starting material
Ethyl Acetate 5% 20% 50% Significant starting material
Toluene <2% <5% <5% No reaction

| Dioxane | 25% | 70% | 90% | Minor starting material |

From these hypothetical results, DMF and DMSO are clearly the most effective solvents, providing rapid and complete conversion. Acetonitrile is also a strong candidate, offering a good balance of reactivity and a lower boiling point for easier removal. The greener solvents showed lower reactivity under these conditions but could potentially be optimized by increasing the temperature.

Troubleshooting and Further Optimization

  • Low or No Conversion: If most solvents show poor performance, the issue may be temperature.[7] The reaction may require more thermal energy. Re-run the screen at a higher temperature, removing any solvents that would boil. Also, ensure all reagents, especially bases like K₂CO₃, are anhydrous.[6]

  • Side Product Formation: If significant byproducts are observed, consider if the solvent could be reacting. For instance, using an alcohol as a solvent with a strong base could lead to competitive O-alkylation.[2]

  • Difficult Work-up: For reactions using high-boiling solvents like DMSO, the work-up typically involves diluting the reaction mixture with a large volume of water and extracting the product with an immiscible organic solvent like ethyl acetate.[2] This partitions the high-boiling solvent into the aqueous layer.

Conclusion

The optimization of reactions involving 2-Chloro-5-methoxybenzamide is critically dependent on the choice of solvent. A theoretical understanding of solvent classes and their mechanistic roles, particularly in SNAr reactions, allows for the intelligent design of a screening array. By employing a systematic, parallel screening protocol, researchers can rapidly identify optimal conditions, balancing reaction performance with practical considerations like purification and environmental impact. This data-driven approach minimizes trial-and-error, accelerates development timelines, and ultimately leads to more robust and efficient chemical processes.

References

  • McKenna, et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 637-645. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the phenolysis of benzamide.... ResearchGate. [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • ICH. (n.d.). SNAr Solvents and Reagents. WordPress. [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. (n.d.). Identification and optimization of a benzamide non-covalent interaction.... ResearchGate. [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ACS Publications. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. [Link]

  • ChemBK. (2024, April 9). 2-Chloro-5-Methoxybenzaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

  • ResearchGate. (2026, February 9). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • FAQ. (2022, January 19). How to prepare 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide?. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzamide. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Process Scale-Up and Optimization for the Synthesis of 2-Chloro-5-methoxybenzamide

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: 1 Kilogram (Pilot/Kilo-Lab Scale) Executive Summary & Strategic Context 2-Chloro-5-methoxybenzamide is a high-value pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: 1 Kilogram (Pilot/Kilo-Lab Scale)

Executive Summary & Strategic Context

2-Chloro-5-methoxybenzamide is a high-value pharmaceutical intermediate, predominantly utilized as a core building block in the synthesis of P2X7 receptor (P2X7R) antagonists. Recent advancements in neuropharmacology have highlighted its critical role in generating adamantane-derived structural hybrids (e.g., N-((adamantan-1-yl)methyl)-2-chloro-5-methoxybenzamide), which are potent modulators of neuroinflammation in models of depression and Alzheimer's disease[1],[2].

While discovery-phase chemistry typically relies on coupling agents (e.g., PyBOP) or oxalyl chloride in dichloromethane (DCM)[3], these methods present severe liabilities for multikilogram scale-up due to poor atom economy, toxic byproducts (carbon monoxide, HMPA analogs), and complex thermal management. This application note details a highly scalable, self-validating process utilizing thionyl chloride (


) activation and biphasic amidation, optimized for safety, yield, and purity.

Mechanistic Causality & Route Optimization (E-E-A-T)

To establish a robust process chemistry route, every reagent and operational parameter was selected based on mechanistic causality and scalability:

  • Solvent Selection (Toluene over DCM): In discovery routes, DCM is standard[3]. However, for scale-up, toluene (b.p. 110°C) is superior. The higher boiling point allows the

    
     activation to run at 60°C. This elevated temperature is mechanistically critical: it provides the thermal energy required to collapse the chlorosulfite intermediate, driving the off-gassing of 
    
    
    
    and
    
    
    to completion. Furthermore, toluene enables the azeotropic removal of residual
    
    
    via vacuum distillation, preventing the neutralization of ammonia in the subsequent step.
  • Amidation Strategy (Biphasic Aqueous Ammonia over

    
     Gas):  Amidation of acid chlorides is highly exothermic. While anhydrous 
    
    
    
    gas is atom-economical, it requires specialized pressurized reactors and poses severe inhalation hazards. By utilizing 28% aqueous ammonia, we create a Schotten-Baumann-type biphasic system. Causality: The high heat capacity of the aqueous phase acts as a massive thermal sink. As the acid chloride in the organic phase reacts at the interface, the byproduct ammonium chloride (
    
    
    ) partitions entirely into the aqueous phase. This phase separation creates a self-purifying system that drives the equilibrium forward and prevents product contamination.
  • Self-Validating Analytics (Methanol Quench): Acid chlorides are highly reactive and degrade on standard reverse-phase HPLC columns, leading to false purity readings. To create a self-validating In-Process Control (IPC), aliquots are quenched in anhydrous methanol. This instantly converts any unreacted acid chloride into a stable methyl ester, providing a highly accurate, quantifiable analyte for conversion monitoring.

Process Flow Visualization

ProcessFlow SM 2-Chloro-5-methoxybenzoic acid (Starting Material) Activation SOCl2, cat. DMF Toluene, 60°C SM->Activation IPC1 IPC 1: MeOH Quench HPLC < 1.0% SM Activation->IPC1 Intermediate 2-Chloro-5-methoxybenzoyl chloride (Toluene Solution) Activation->Intermediate Amidation 28% aq. NH3 0-15°C, Biphasic Intermediate->Amidation IPC2 IPC 2: pH > 9.0 HPLC < 0.5% Int. Amidation->IPC2 Crude Crude Benzamide (Filtration & Wash) Amidation->Crude Cryst Recrystallization (EtOH/Water 3:1) Crude->Cryst Pure Pure 2-Chloro-5-methoxybenzamide (>99.5% Purity) Cryst->Pure

Process flow diagram for the scale-up synthesis of 2-Chloro-5-methoxybenzamide with integrated IPCs.

Self-Validating Experimental Protocol (1 kg Scale)

Phase 1: Acid Chloride Activation
  • Reactor Charging: Charge a 10 L jacketed glass reactor (purged with

    
    ) with 2-chloro-5-methoxybenzoic acid (1.00 kg, 5.36 mol) and anhydrous toluene (5.0 L).
    
  • Catalysis: Add N,N-dimethylformamide (DMF, 10 mL, 0.13 mol) as a Vilsmeier-Haack catalyst.

  • Reagent Addition: Heat the suspension to 40°C. Add

    
     (0.76 kg, 6.43 mol, 1.2 eq) dropwise via an addition funnel over 1 hour.
    
    • Engineering Control: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure the reactor is vented through a 1M NaOH scrubber system.
  • Thermal Maturation: Ramp the internal temperature to 60°C and agitate for 4 hours. The suspension will transition to a clear, pale-yellow solution.

  • IPC 1 (Self-Validation): Withdraw a 0.5 mL aliquot and quench into 2.0 mL of anhydrous methanol. Analyze via HPLC at 254 nm.

    • Action: Proceed only if unreacted starting material is <1.0% relative to the methyl ester peak.

  • Degassing: Apply vacuum (150 mbar) and distill approximately 1.5 L of toluene to azeotropically remove residual

    
     and dissolved acidic gases. Cool the remaining solution to 5°C.
    
Phase 2: Biphasic Amidation
  • Ammonia Preparation: In a separate 20 L reactor, charge 28% aqueous ammonia (2.5 L, excess) and cool the internal temperature to 0°C.

  • Controlled Addition: Transfer the chilled acid chloride/toluene solution into the aqueous ammonia via a dropping funnel over 2 hours.

    • Causality Control: Maintain vigorous agitation (300 rpm) to maximize the interfacial surface area. Control the addition rate to keep the internal temperature strictly < 15°C to prevent ammonia volatilization.

  • Maturation: Stir the resulting thick white slurry for an additional 2 hours at 10°C.

  • IPC 2 (Self-Validation): Stop agitation and allow phase separation. Test the pH of the aqueous layer (Must be > 9.0). Perform HPLC analysis of the organic phase (MeOH quench; Must show <0.5% intermediate).

Phase 3: Isolation & Recrystallization
  • Filtration: Filter the crude product suspension through a Nutsche filter. Wash the filter cake sequentially with cold water (2 × 1 L) to remove

    
    , followed by cold heptane (1 L) to displace toluene and remove non-polar impurities.
    
  • Recrystallization: Transfer the crude solid to a clean reactor. Add Ethanol/Water (3:1 v/v, 4.0 L) and heat to 75°C until complete dissolution is achieved.

  • Crystallization & IPC 3: Cool linearly to 5°C over 4 hours. Filter the purified crystals.

    • Self-Validation: Analyze the mother liquor via quantitative HPLC. If product loss is >5%, concentrate the mother liquor under vacuum to recover a second crop.

  • Drying: Dry the solid under vacuum at 45°C to a constant weight.

Data Presentation & Quality Metrics

Table 1: In-Process Control (IPC) Parameters and Self-Validation Criteria

IPC PointProcess StageAnalytical MethodTarget AnalyteAcceptance CriteriaCorrective Action if Failed
IPC 1 Acid Chloride FormationHPLC (MeOH Quench)2-Chloro-5-methoxybenzoic acid< 1.0% AreaAdd 0.1 eq

, stir 1h at 60°C.
IPC 2a Biphasic AmidationpH ProbeAqueous Layer pHpH > 9.0Add 28% aq.

until pH > 9.0.
IPC 2b Biphasic AmidationHPLC (MeOH Quench)Methyl ester derivative< 0.5% AreaExtend agitation by 2h at 15°C.
IPC 3 RecrystallizationQuant. HPLC2-Chloro-5-methoxybenzamide< 5.0% loss in liquorConcentrate mother liquor by 50%.

Table 2: Scale-Up Performance and Impurity Clearance

MetricDiscovery Scale (10 g)Pilot Scale (1.0 kg)Variance / Notes
Activation Reagent Oxalyl Chloride / DCM

/ Toluene
Eliminated CO gas hazard.
Amidation Reagent

in Dioxane (0.5M)
28% Aqueous

Reduced solvent volume by 80%.
Overall Yield 78%88% (865 g)Improved via biphasic salt partitioning.
HPLC Purity 98.2%> 99.8%Enhanced by EtOH/Water recrystallization.
Residual Toluene N/A< 890 ppmWell below ICH Q3C limits (8900 ppm).

References

  • Title: Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Title: Unlocking therapeutic potential: the role of adamantane in drug discovery Source: Australian Journal of Chemistry (CSIRO Publishing) URL: [Link][2]

  • Title: WO2020037350A1 - Adamantanyl-substituted benzamide compounds and their use as p2x7 receptor antagonists Source: Google Patents URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 2-Chloro-5-methoxybenzamide by recrystallization

Welcome to the Technical Support Center: Advanced Purification Workflows Prepared by the Senior Application Science Team This portal is designed for researchers, chemists, and drug development professionals seeking robus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Advanced Purification Workflows Prepared by the Senior Application Science Team

This portal is designed for researchers, chemists, and drug development professionals seeking robust, field-proven methodologies for the purification of 2-Chloro-5-methoxybenzamide via recrystallization. As a functionalized benzamide, this compound presents unique thermodynamic challenges during isolation, most notably its tendency to undergo liquid-liquid phase separation ("oiling out") when crude impurities depress its melting point[1][2].

This guide synthesizes kinetic principles, thermodynamic solvent selection, and step-by-step causality to ensure your purification protocols are self-validating and highly reproducible.

Part 1: Thermodynamic Solvent Selection Data

The solubility of benzamide derivatives relies heavily on the balance between their polar amide moiety and the lipophilic, halogenated aromatic ring[3]. A binary (mixed) solvent system is often required to precisely tune the saturation curve[4][5].

Table 1: Quantitative Solvent Parameters for 2-Chloro-5-methoxybenzamide

Solvent SystemRole in MatrixPolarity IndexBoiling Point (°C)Suitability & Causality
Ethyl Acetate Primary Solvent4.477.1Optimal. High solubility at boiling point; disrupts intermolecular amide hydrogen bonds.
Hexanes Anti-Solvent0.168.0Optimal. Induces rapid supersaturation when added to hot Ethyl Acetate.
Ethanol Primary Solvent5.278.4Viable. Good dissolution profile, but may require excessive cooling to precipitate[3].
Water Anti-Solvent10.0100.0Viable. Excellent anti-solvent for benzamides[6], but high boiling point complicates drying.

Part 2: Standard Operating Procedure (SOP)

To ensure a self-validating system, do not proceed to the next step unless the physical state of your mixture matches the expected outcome described below.

Step-by-Step Methodology: Ethyl Acetate / Hexanes Mixed-Solvent Recrystallization

  • Initial Dissolution: Place the crude 2-Chloro-5-methoxybenzamide in an Erlenmeyer flask. Add a minimum volume of boiling ethyl acetate (approx. 2-3 mL per gram of crude) while stirring continuously on a hot plate[5].

    • Causality: Using the absolute minimum volume ensures the solution is highly concentrated. Excess solvent shifts the equilibrium, preventing the compound from crashing out later, which severely reduces yield[1].

  • Decolorization (If Required): If the solution is dark brown or yellow, remove from heat, add 1-2% (w/w) activated charcoal, and boil for 5 minutes[4][5].

    • Causality: Charcoal adsorbs high-molecular-weight chromophoric impurities.

  • Hot Filtration: Filter the boiling solution rapidly through a fluted filter paper or a pre-warmed Büchner funnel to remove charcoal and insoluble particulates[5][7].

  • Anti-Solvent Titration: Return the clear filtrate to a gentle boil. Add hot hexanes dropwise until a faint, persistent cloudiness appears[5]. Immediately add 1-2 drops of hot ethyl acetate until the solution just turns clear again.

    • Causality: The cloudiness indicates the exact thermodynamic threshold of supersaturation. Clearing it ensures crystallization will begin from a homogeneous solution, preventing premature precipitation of impurities.

  • Nucleation and Crystal Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45-60 minutes[5].

    • Causality: Rapid cooling forces the solute lattice to assemble too quickly, trapping solvent molecules and impurities within the crystal matrix (occlusion)[4]. Slow cooling favors the thermodynamic exclusion of impurities.

  • Isolation: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 15 minutes to maximize yield[5]. Isolate the crystals via vacuum filtration, washing the filter cake with a minimal volume of ice-cold hexanes[4].

Part 3: Process Workflow & Logical Decision Matrix

RecrystallizationWorkflow Start Crude 2-Chloro-5-methoxybenzamide AddSolvent Add Minimum Hot Primary Solvent (Ethyl Acetate) Start->AddSolvent Dissolved Is Solid Fully Dissolved? AddSolvent->Dissolved AddMore Add Incremental Hot Solvent Dissolved->AddMore No AddAnti Titrate Hot Anti-Solvent (Hexanes) until Cloudy Dissolved->AddAnti Yes AddMore->Dissolved Cooling Cool Slowly to Room Temperature AddAnti->Cooling OilingOut Did Product 'Oil Out' (Liquid Emulsion)? Cooling->OilingOut FixOil Reheat to Dissolve, Add Primary Solvent or Seed OilingOut->FixOil Yes IceBath Transfer to Ice Bath (0-4°C) OilingOut->IceBath No FixOil->Cooling Filter Vacuum Filtration & Cold Hexanes Wash IceBath->Filter Pure Pure 2-Chloro-5-methoxybenzamide Crystals Filter->Pure

Fig 1: Logical workflow and troubleshooting checkpoints for benzamide recrystallization.

Part 4: Troubleshooting Guides & FAQs

Q1: My compound didn't form crystals; it formed a cloudy, sticky oil at the bottom of the flask. What happened? A1: This is a kinetic phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2][8]. It occurs when the melting point of your solid is lower than the temperature at which the solution becomes supersaturated[1]. Because crude 2-Chloro-5-methoxybenzamide contains impurities that significantly depress its natural melting point, it separates as an emulsion (a solute-rich liquid droplet phase) rather than a rigid solid[1][8].

  • The Fix: Do not let the oil solidify, as impurities dissolve highly within these droplets and will be trapped[1][8]. Reheat the flask until the oil redissolves. Add a small volume of your primary solvent (Ethyl Acetate) to lower the saturation temperature below the compound's melting point, then cool the solution much more slowly[1]. Introducing a pure "seed crystal" during cooling can also bypass the oiling phase by providing an immediate nucleation site[2][8].

Q2: I cooled the flask to 0°C, but no crystals are forming at all. Where is my product? A2: You have likely used too much primary solvent, meaning the solution is not supersaturated even at low temperatures[1].

  • The Fix: Return the flask to the heat source and boil off 30-50% of the solvent volume to concentrate the mixture, then re-attempt the cooling process[1]. Alternatively, scratch the inside of the glass flask vigorously with a glass stirring rod. The high-frequency vibrations and microscopic glass shards provide an artificial surface for nucleation to begin[1].

Q3: My final yield is exceptionally low (<30%), but the TLC shows the product is pure. How can I improve recovery? A3: Yield loss in recrystallization usually occurs in two places: the mother liquor or the washing phase. If you washed your final filter cake with a solvent in which the product is highly soluble (e.g., room-temperature ethyl acetate instead of ice-cold hexanes), you dissolved your purified product and pulled it into the waste flask[4]. To validate this, dip a glass rod into your mother liquor and let it dry; if a heavy white residue forms, your product is still in the liquid[1]. You can recover it by rotary evaporation and performing a second, more concentrated recrystallization[1].

Table 2: Quick-Reference Troubleshooting Matrix

ObservationRoot CauseImmediate Corrective Action
Oiling Out (LLPS) Saturation temp > Melting point[1][8]Reheat, add 5% more primary solvent, cool slowly[1].
No Crystallization Excess solvent / Lack of nucleation[1]Boil off solvent; scratch flask with glass rod[1].
Discolored Crystals Co-precipitation of chromophores[4]Redissolve, boil with activated charcoal, hot filter[4][5].
Low Yield Product lost to mother liquor/wash[1][4]Concentrate mother liquor via rotovap; ensure wash solvent is ice-cold[1][4].

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting." Organic Chemistry Lab Techniques. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Crystallization Applications. Available at:[Link]

  • Brainly. "Water is a good solvent for recrystallizing benzoic acid or benzamide." Available at: [Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Available at:[Link]

  • Tata Institute of Fundamental Research (TIFR). "Recrystallization." Available at:[Link]

  • Amherst College. "Experiment 9 — Recrystallization." Available at:[Link]

  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents." Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Benzamide from Benzoic Acid Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking robust methods for the removal of unreacted benzoic acid from their benzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking robust methods for the removal of unreacted benzoic acid from their benzamide product. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently encountered questions. Our focus is on explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and optimize these procedures for your specific needs.

I. Understanding the Challenge: The "Why" Behind the Impurity

Unreacted benzoic acid is a common impurity in benzamide synthesis, particularly when benzoic acid itself is a starting material or when benzoyl chloride is used, which can hydrolyze back to benzoic acid. The key to successful purification lies in exploiting the differing chemical properties of the acidic benzoic acid and the neutral benzamide.

II. Troubleshooting and FAQs: Your Questions Answered

This section directly addresses common issues and questions that arise during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove benzoic acid from my benzamide product?

A1: The most direct and common method is a liquid-liquid extraction using a dilute aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1][2][3][4] This technique leverages the acidic nature of benzoic acid.

Q2: Why is a basic wash effective at removing benzoic acid but not benzamide?

A2: Benzoic acid, a carboxylic acid, readily reacts with a base to form its corresponding carboxylate salt (sodium benzoate).[1][3][5] This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral benzamide remains in the organic layer.[2][4]

Q3: Can the basic wash hydrolyze my benzamide product?

A3: While amides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, a wash with a dilute base like 5% sodium bicarbonate at room temperature is generally not harsh enough to cause significant hydrolysis of benzamide.[6][7] However, prolonged exposure or the use of stronger bases at higher temperatures can increase the risk of hydrolysis.[8][9][10]

Q4: I've performed the basic wash, but I still see benzoic acid in my NMR spectrum. What went wrong?

A4: There are a few possibilities:

  • Incomplete Extraction: You may not have used enough of the basic solution or the mixing of the two layers was not vigorous enough. It is often recommended to perform multiple extractions with smaller volumes of the basic solution.[11]

  • Insufficient Basicity: The concentration of your basic solution might be too low to deprotonate all of the benzoic acid.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities. Breaking the emulsion (e.g., by adding brine) is crucial for a clean separation.

Q5: What is the best recrystallization solvent for benzamide?

A5: Hot water is a commonly used and effective solvent for the recrystallization of benzamide.[12][13][14] Other suitable solvents include ethanol, acetone, and acetonitrile.[12] The ideal solvent will dissolve benzamide well at high temperatures but poorly at room temperature.[6][14]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Persistent Benzoic Acid Impurity After Extraction Incomplete reaction of benzoic acid with the base. Insufficient mixing or volume of the basic solution.Ensure the pH of the aqueous layer is basic after extraction. Perform at least two to three extractions with fresh portions of the basic solution. Ensure vigorous shaking of the separatory funnel with proper venting.
Low Yield of Benzamide After Purification Some benzamide may have been lost in the aqueous layer if an emulsion formed. Hydrolysis of benzamide may have occurred if harsh basic conditions were used.To break emulsions, add a small amount of brine (saturated NaCl solution). Use a milder base like sodium bicarbonate instead of sodium hydroxide. Avoid prolonged exposure to basic conditions.
Product is Oily and Doesn't Crystallize Presence of residual solvent or other impurities.Ensure the product is thoroughly dried under vacuum. If impurities are suspected, consider a second purification step like column chromatography.
Colored Impurities in the Final Product Formation of chromophoric byproducts during the synthesis.During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[6][15] Use sparingly as it can also adsorb your product.

III. Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification by Liquid-Liquid Extraction

This is the primary and most efficient method for removing acidic impurities.

Objective: To selectively remove benzoic acid from an organic solution containing benzamide.

Materials:

  • Crude benzamide dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude benzamide product in a suitable organic solvent in which it is soluble, such as dichloromethane or ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.[16]

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (this may vary depending on the solvent density).

  • Drain the lower aqueous layer.

  • Repeat the extraction (steps 3-6) with a fresh portion of 5% sodium bicarbonate solution. This ensures complete removal of the benzoic acid.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to obtain the purified benzamide.

Diagram of Extraction Workflow:

G start Crude Benzamide in Organic Solvent add_bicarb Add 5% NaHCO3 Solution start->add_bicarb shake Shake & Vent Separatory Funnel add_bicarb->shake separate Allow Layers to Separate shake->separate aqueous Aqueous Layer (Sodium Benzoate) separate->aqueous Remove organic Organic Layer (Benzamide) separate->organic wash_brine Wash with Brine organic->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Pure Benzamide evaporate->product

Caption: Workflow for removing benzoic acid via liquid-liquid extraction.

Protocol 2: Purification by Recrystallization

This method is excellent for further purifying the benzamide after an initial extraction.

Objective: To purify benzamide by exploiting its differential solubility in a hot versus cold solvent.

Materials:

  • Crude benzamide

  • Recrystallization solvent (e.g., hot water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude benzamide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., water) to the flask.

  • Gently heat the mixture on a hot plate while swirling until the benzamide completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystals of pure benzamide should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to air dry completely.

Diagram of Recrystallization Workflow:

G start Crude Benzamide dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Benzamide Crystals dry->product

Caption: General workflow for the recrystallization of benzamide.

Protocol 3: Purification by Flash Chromatography

For challenging separations or when a very high degree of purity is required, flash chromatography is a powerful technique.[11][12][17]

Objective: To separate benzamide from benzoic acid and other impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude benzamide

  • Silica gel

  • Chromatography column

  • Solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude benzamide in a minimum amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent system, starting with a low polarity (higher ratio of hexanes to ethyl acetate).

  • Gradually increase the polarity of the eluent to move the compounds down the column. Benzoic acid will typically elute before the more polar benzamide.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure benzamide.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

IV. Scientific Principles at a Glance

Technique Principle Key Advantage
Liquid-Liquid Extraction Differential solubility of an acidic compound and a neutral compound in aqueous and organic phases upon basification.[2][3][4]Fast, efficient for bulk removal of acidic impurities.
Recrystallization Difference in solubility of the desired compound and impurities in a solvent at different temperatures.[14][15]Excellent for achieving high purity of solid compounds.
Flash Chromatography Differential partitioning of compounds between a mobile phase and a stationary phase based on polarity.[11][17]High resolving power for separating complex mixtures.

V. References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • Open Research Repository. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from

  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis. Retrieved from

  • PMC. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from

  • Brainly.com. (2024, January 7). Read the extraction procedure for separating a mixture of benzoic acid and benzamide based on their. Retrieved from

  • (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from .... Retrieved from

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF. Retrieved from

  • Quora. (2019, March 24). Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds?. Retrieved from

  • ACS Publications. (2021, September 22). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water | The Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from

  • (n.d.). Chooses a solvent for Recrystallization. Retrieved from

  • (n.d.). Recrystallization. Retrieved from

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from

  • (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from

  • Benchchem. (n.d.). purification protocol for N,N-Dibenzyltridecanamide. Retrieved from

  • (n.d.). Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture. Retrieved from

Sources

Troubleshooting

minimizing hydrolysis side reactions in benzoyl chloride amidation

Welcome to the Technical Support Center for benzamide synthesis. This resource is engineered for researchers, process chemists, and drug development professionals. Here, we address the mechanistic root causes of side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide synthesis. This resource is engineered for researchers, process chemists, and drug development professionals. Here, we address the mechanistic root causes of side reactions—specifically the hydrolysis of benzoyl chloride to benzoic acid—and provide self-validating protocols to ensure high-yield, high-purity amidation.

I. Frequently Asked Questions (FAQs)

Q1: Why is hydrolysis such a prevalent side reaction in benzoyl chloride amidation? A1: Benzoyl chloride is a highly reactive electrophile. In the presence of water—especially under the basic conditions typical of the Schotten-Baumann reaction—hydroxide ions (


) act as hard nucleophiles. They rapidly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield benzoic acid and hydrochloric acid[1]. Because benzoic acid is unreactive toward amines under these conditions, every molecule of hydrolyzed benzoyl chloride represents a direct loss in target amide yield.

Q2: If water causes hydrolysis, why is the aqueous Schotten-Baumann method still the industry standard? A2: The Schotten-Baumann reaction utilizes a biphasic system (e.g., water and dichloromethane) to partition the reactants [2]. The acid chloride remains in the organic phase, while the aqueous base (typically


) neutralizes the 

byproduct. This prevents the protonation of the nucleophilic amine. When vigorous stirring is applied, the amidation reaction at the phase boundary outpaces the hydrolysis reaction. It is a highly scalable, cost-effective, and environmentally favorable method when optimized properly.

Q3: My amine is highly hygroscopic. How do I prevent moisture from ruining my anhydrous coupling? A3: Hygroscopic amines introduce trace water directly into the organic phase, which immediately reacts with benzoyl chloride. To troubleshoot this, pre-dry your amine solution over activated 4Å molecular sieves for 24 hours prior to the addition of the acid chloride. Alternatively, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in strictly anhydrous solvents (e.g., dry DCM or THF) under an inert argon or nitrogen atmosphere.

Q4: Can continuous flow chemistry help minimize hydrolysis? A4: Yes. Recent advancements demonstrate that transitioning from batch to continuous flow reactors significantly suppresses undesired hydrolysis. Flow chemistry enhances mass transfer between the aqueous and organic phases, ensuring that the amine reacts with the benzoyl chloride almost instantaneously before water can effectively compete [3].

II. Mechanistic Pathway & Troubleshooting Logic

To effectively troubleshoot, one must understand the competing kinetic pathways in the reaction vessel. The diagram below illustrates the competition between the desired amidation and the undesired hydrolysis.

ReactionPathway BC Benzoyl Chloride (Electrophile) Amide Benzamide + HCl (Target Product) BC->Amide k_amidation Acid Benzoic Acid + HCl (Hydrolysis Byproduct) BC->Acid k_hydrolysis Amine Amine (R-NH2) (Nucleophile) Amine->Amide Water Water / OH- (Competing Nucleophile) Water->Acid

Kinetic competition between amine nucleophilic attack and aqueous hydrolysis.

When troubleshooting low yields, follow this logical progression to isolate the root cause:

TroubleshootingTree Start Issue: Low Amide Yield High Benzoic Acid CheckCond Are you using aqueous base (Schotten-Baumann)? Start->CheckCond YesAq Yes CheckCond->YesAq NoAq No (Anhydrous) CheckCond->NoAq OptBiphasic Optimize Biphasic System: Increase RPM, lower temp to 0°C YesAq->OptBiphasic CheckSolvent Check Solvent Dryness: Dry reagents, use inert gas NoAq->CheckSolvent Success1 Mass Transfer Improved Hydrolysis Minimized OptBiphasic->Success1 Success2 Moisture Eliminated Hydrolysis Suppressed CheckSolvent->Success2

Decision tree for diagnosing and resolving benzoyl chloride hydrolysis.

III. Quantitative Data: Reaction Condition Comparisons

The choice of base and solvent system dictates the extent of hydrolysis. Table 1 summarizes empirical data comparing various conditions, highlighting how causality drives experimental choices.

Table 1: Impact of Solvent and Base Selection on Amidation vs. Hydrolysis

Reaction SystemSolvent Phase(s)Base UsedTemp (°C)Est. Amide YieldEst. HydrolysisCausality / Mechanism
Standard Schotten-Baumann DCM / Water10% aq. NaOH20 - 2575 - 80%15 - 20%High temp and moderate stirring allow

to penetrate the organic boundary layer.
Optimized Schotten-Baumann Toluene / Water10% aq. NaOH0 - 588 - 92%5 - 8%Lower temperature drastically reduces

. Toluene provides better phase separation.
Anhydrous Organic Dry DCMTEA or DIPEA0 to RT> 95%< 2%Complete exclusion of water removes the competing nucleophile entirely.
Continuous Flow (Biphasic) DCM / Water10% aq. NaOH20> 90%< 5%Micro-mixing in flow reactors maximizes surface area, making amidation near-instantaneous [4].

IV. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following step-by-step methodologies. Each protocol contains built-in validation checks.

Protocol A: Strictly Anhydrous Amidation (Zero-Hydrolysis Target)

Use this method when working with highly precious amines or when hydrolysis must be entirely eliminated.

  • Preparation: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with dry Argon.

  • Reagent Loading: Dissolve the primary/secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 equiv) to the solution. Self-Validation: The solution should remain clear. Cloudiness indicates premature salt formation from wet solvent.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve benzoyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Slow addition prevents thermal spikes that could lead to over-acylation (diacylation).

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with 1M 
    
    
    
    (to remove unreacted amine and TEA), followed by brine. Dry over
    
    
    , filter, and concentrate in vacuo.
Protocol B: Optimized Biphasic Schotten-Baumann Amidation

Use this method for scalable, cost-effective synthesis where anhydrous conditions are impractical.

  • Aqueous Phase Preparation: Prepare a 10% (w/v) aqueous

    
     solution. Cool to 0 °C.
    
  • Organic Phase Preparation: Dissolve the amine (1.0 equiv) in Toluene or DCM (0.5 M).

  • Biphasic Mixing: Combine the organic and aqueous phases in a flask. Begin vigorous stirring (e.g., >800 RPM using a large magnetic stir bar or mechanical stirrer). Causality: Vigorous stirring maximizes the interfacial surface area, allowing the highly nucleophilic amine to react with benzoyl chloride before

    
     can hydrolyze it.
    
  • Acylation: Add benzoyl chloride (1.2 equiv) dropwise directly into the organic phase over 20 minutes while maintaining the temperature at 0–5 °C.

  • Validation & Workup: Continue stirring for 1 hour. Self-Validation: The pH of the aqueous layer must remain > 9. If it drops, add more

    
     to prevent amine protonation. Separate the layers, wash the organic layer with dilute 
    
    
    
    , then water, and evaporate to yield the crude benzamide.

V. References

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal. Available at:[Link]

  • Reaction Chemistry & Engineering. "Optimization of the Schotten–Baumann reaction in continuous flow." RSC Publishing. Available at:[Link]

  • Organic Process Research & Development. "Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis." ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Purification of 2-Chloro-5-methoxybenzamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chloro-5-methoxybenzamide (C₈H₈ClNO₂). We will explore common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chloro-5-methoxybenzamide (C₈H₈ClNO₂). We will explore common challenges encountered during its separation from reaction byproducts and provide robust, field-proven protocols and troubleshooting advice to ensure the highest purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Chloro-5-methoxybenzamide?

The most prevalent impurity is typically the unreacted starting material, 2-chloro-5-methoxybenzoic acid . This occurs when the amidation reaction does not go to completion. If the synthesis begins with the corresponding acyl chloride (2-chloro-5-methoxybenzoyl chloride), any unreacted acyl chloride will hydrolyze back to this benzoic acid during aqueous workup steps[1]. Depending on the synthetic route used to prepare the benzoic acid precursor, isomeric impurities such as 3-chloro-2-methoxybenzoic acid or 3,5-dichloro-2-methoxybenzoic acid may also be present in trace amounts[2].

Q2: What are the primary recommended methods for purifying crude 2-Chloro-5-methoxybenzamide?

The two most effective and widely used methods for purifying benzamide derivatives are recrystallization and flash column chromatography [1][3].

  • Recrystallization is ideal when the impurities have significantly different solubility profiles from the desired product in a chosen solvent system. It is often preceded by a simple acid-base extraction to remove acidic or basic impurities.

  • Flash Column Chromatography over silica gel is a more powerful technique for separating compounds with similar polarities and is particularly useful when multiple byproducts are present or when recrystallization fails to yield a pure product[4][5].

Q3: How can I effectively monitor the progress and success of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process[4]. By spotting the crude mixture, the fractions collected during chromatography, and the final product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A common mobile phase for benzamides is a mixture of ethyl acetate and hexanes; the ratio can be adjusted to achieve optimal separation where the product has an Rf value of approximately 0.3-0.4[4].

Purification Strategy Workflow

The following diagram outlines the general workflow for purifying crude 2-Chloro-5-methoxybenzamide.

G cluster_0 Initial Workup & Analysis cluster_1 Purification cluster_2 Final Analysis & Isolation Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup TLC_Analysis TLC Analysis of Crude Product Workup->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Impurity is acidic & solubility differs ColumnChrom Column Chromatography Decision->ColumnChrom Multiple impurities or similar polarity Final_Product Pure 2-Chloro-5-methoxybenzamide Recrystallization->Final_Product Collect_Fractions Collect Pure Fractions (Monitor by TLC) ColumnChrom->Collect_Fractions Combine_Pure Combine & Evaporate Solvent Collect_Fractions->Combine_Pure Combine_Pure->Final_Product Characterization Characterization (NMR, MS, MP) Final_Product->Characterization

Caption: General purification workflow for 2-Chloro-5-methoxybenzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Persistent Acidic Impurity Incomplete removal of unreacted 2-chloro-5-methoxybenzoic acid.Solution: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: The basic NaHCO₃ solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral benzamide product remains in the organic layer[1].
Product "Oils Out" During Recrystallization The solution is too concentrated (supersaturation), or it is being cooled too quickly. The boiling point of the solvent may also be higher than the melting point of the product.Solution: 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to decrease saturation. 3. Allow the flask to cool slowly to room temperature before moving to an ice bath. Rationale: Slow cooling promotes the formation of a stable crystal lattice. Rapid cooling can cause the compound to crash out of solution as an amorphous oil[4].
Poor Separation in Column Chromatography The polarity of the mobile phase (eluent) is either too high or too low.Solution: Optimize the eluent system using TLC first. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Rationale: An ideal eluent will provide a clear separation between the product spot (Rf ~0.3-0.4) and impurity spots on the TLC plate, predicting a successful column separation[4].
Low Recovery Yield After Purification The product has some solubility in the recrystallization solvent at low temperatures. During chromatography, the chosen eluent is too polar, causing premature elution with other impurities.Solution (Recrystallization): Minimize the amount of hot solvent used for dissolution. After crystallization, wash the collected crystals with a minimal amount of ice-cold solvent. Rationale: Using the minimum amount of solvent ensures the solution is saturated, maximizing crystal formation upon cooling. Washing with cold solvent minimizes product loss[4][6].

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This method is highly effective for removing non-polar impurities and residual acidic starting material after an initial basic wash.

  • Dissolution: Place the crude 2-Chloro-5-methoxybenzamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again[7].

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slow formation of crystals is crucial for excluding impurities from the crystal lattice[6].

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with similar polarities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The goal is to find a ratio where the desired product has an Rf value of approximately 0.3-0.4[4].

  • Column Packing: Prepare a glass column packed with silica gel, using the chosen eluent system's non-polar component (e.g., hexanes) to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. For benzamides, a gradient of 10% to 40% ethyl acetate in hexanes is often effective[3][4].

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor these fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Chloro-5-methoxybenzamide.

Purification Method Selection

Choosing the right purification technique is critical for efficiency and success.

G start Crude Product Analysis (TLC) check_spots How many spots on TLC? start->check_spots check_rf Are spots well-separated? check_spots->check_rf Two spots (product & baseline) chromatography Use Column Chromatography check_spots->chromatography Multiple spots recrystallize Use Recrystallization (with basic wash if needed) check_rf->recrystallize Yes (e.g., Rf > 0.2 difference) check_rf->chromatography No (spots are close/streaking) success Pure Product recrystallize->success chromatography->success

Caption: Decision diagram for choosing a purification method.

Solvent Properties for Purification

The choice of solvent is critical for successful purification. The following table provides properties of common solvents used for the purification of benzamide derivatives.

SolventBoiling Point (°C)Polarity IndexMiscible with Water?Common Use
Hexanes 690.1NoNon-polar eluent in chromatography[4]
Ethyl Acetate 774.4SlightlyPolar eluent in chromatography[4]
Ethanol 784.3YesRecrystallization solvent[1]
Methanol 655.1YesRecrystallization solvent[8]
Water 10010.2N/ARecrystallization anti-solvent[6]
Dichloromethane 403.1NoLoading sample onto a column

Data sourced from general chemistry resources and solvent miscibility tables.

References

  • Creveling, R. K., & Scherrer, R. A. (1976). U.S. Patent No. US3965173A. Google Patents.
  • Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.

Sources

Troubleshooting

Technical Support Center: Exotherm Control in 2-Chloro-5-Methoxybenzamide Synthesis

Mechanistic Overview of Exothermic Pathways The synthesis of 2-chloro-5-methoxybenzamide from its corresponding carboxylic acid is a fundamental two-step process fraught with thermal hazards. Understanding the thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview of Exothermic Pathways

The synthesis of 2-chloro-5-methoxybenzamide from its corresponding carboxylic acid is a fundamental two-step process fraught with thermal hazards. Understanding the thermodynamic drivers is critical for safe and efficient execution.

Step 1: Acid Chloride Formation The conversion of 2-chloro-5-methoxybenzoic acid to 2-chloro-5-methoxybenzoyl chloride using thionyl chloride (SOCl₂) proceeds via a chlorosulfite intermediate. The collapse of this intermediate is irreversible and generates SO₂ and HCl gases[1]. While the overall reaction often requires heating to reach completion, the initial formation of the intermediate and the rapid gas evolution can cause localized exotherms and pressure spikes if not properly managed[1].

Step 2: Nucleophilic Acyl Substitution (Amidation) The subsequent amidation step involves the nucleophilic attack of ammonia (or an amine) on the highly electrophilic acyl carbon of the acid chloride. This forms a tetrahedral intermediate that rapidly collapses to eject a chloride ion. This nucleophilic acyl substitution is violently exothermic[2]. Furthermore, the reaction generates HCl, which is immediately neutralized by the excess amine (acting as a sacrificial base). This secondary acid-base neutralization releases a massive amount of additional heat[2].

Process Workflow and Thermal Choke Points

Workflow A 2-Chloro-5-methoxybenzoic Acid + SOCl2 / Cat. DMF B Acid Chloride Formation (Exothermic Gas Evolution) A->B Controlled Dosing at 0 °C C 2-Chloro-5-methoxybenzoyl Chloride (Reactive Intermediate) B->C Heat to Reflux Vent SO2 & HCl D Amidation with NH3/Amine (Violently Exothermic) C->D Dropwise Addition Active Cooling (<10 °C) E 2-Chloro-5-methoxybenzamide (Target Product) D->E HCl Neutralization Precipitation

Workflow of 2-Chloro-5-methoxybenzamide synthesis highlighting exothermic steps.

Self-Validating Experimental Protocol

To ensure both safety and high yield, the following protocol integrates thermal validation steps directly into the workflow.

Protocol A: Synthesis of 2-Chloro-5-methoxybenzoyl Chloride
  • Reactor Setup: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, a reflux condenser (vented to a caustic scrubber to neutralize SO₂/HCl), and a pressure-equalizing addition funnel.

  • Reagent Loading: Add 2-chloro-5-methoxybenzoic acid (1.0 eq) and a catalytic amount of dimethylformamide (DMF, 0.05 eq) in anhydrous dichloromethane (DCM).

  • Controlled Dosing: Cool the mixture to 0 °C. Add SOCl₂ (1.2 - 1.5 eq) dropwise. Causality: Slow addition at low temperatures prevents a sudden spike in gas evolution and mitigates localized thermal spikes[3]. The DMF acts as a catalyst by forming a highly reactive Vilsmeier-type intermediate, allowing the reaction to proceed smoothly without requiring dangerous initial heating[1].

  • Thermal Validation: Gradually warm to room temperature, then reflux for 2-4 hours. The cessation of gas bubbling validates the complete consumption of the carboxylic acid.

  • Isolation: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride as an oil or low-melting solid.

Protocol B: Controlled Amidation
  • Reactor Setup: Use a heavy-walled reactor equipped with an internal temperature probe, vigorous mechanical stirring, and an external ice-salt bath.

  • Nucleophile Preparation: Add concentrated aqueous ammonia (≥2.0 eq) to the flask and cool to 0–5 °C. Causality: The second equivalent of ammonia is strictly required to act as a base, neutralizing the HCl byproduct to maintain the nucleophilicity of the remaining ammonia[2].

  • Electrophile Dosing: Dissolve the crude 2-chloro-5-methoxybenzoyl chloride in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ammonia solution.

  • Active Thermal Control: Monitor the internal temperature continuously. Adjust the dosing rate so the internal temperature never exceeds 10 °C . Causality: If the dosing rate outpaces the cooling capacity, the resulting thermal runaway will trigger rapid hydrolysis of the acid chloride by the aqueous solvent, destroying your yield and reverting the product back to the starting carboxylic acid[4].

  • Workup: Once addition is complete, stir for 30 minutes at 5 °C. Filter the precipitated 2-chloro-5-methoxybenzamide and wash thoroughly with ice-cold water to remove the ammonium chloride salts[4].

Quantitative Control Parameters

ParameterAcid Chloride FormationAmidation Step
Active Reagents 2-Chloro-5-methoxybenzoic acid, SOCl₂Acid chloride, Aqueous NH₃
Stoichiometry SOCl₂ (1.2 - 1.5 eq)NH₃ (≥ 2.0 eq)
Initial Temperature 0 °C0 - 5 °C
Max Allowed Temp Reflux (approx. 40 °C in DCM)< 10 °C during addition
Exotherm Source Chlorosulfite collapse & gas evolutionAcyl substitution & HCl neutralization
Primary Safety Control Dosing rate of SOCl₂, Caustic scrubberDosing rate of Acid Chloride, Active Cooling

Troubleshooting & FAQs

Q: My amidation reaction yielded a high percentage of 2-chloro-5-methoxybenzoic acid instead of the amide. What went wrong? A: This is a classic symptom of thermal runaway leading to competitive hydrolysis. If the acid chloride is added too quickly, the localized exotherm raises the temperature of the mixture. Elevated temperatures exponentially accelerate the side-reaction of the acid chloride with water (present in the aqueous ammonia) over the desired reaction with the amine[2]. To fix this, decrease your dosing rate and ensure vigorous mechanical stirring to eliminate thermal "hot spots"[3].

Q: Can I add the ammonia solution to the acid chloride to save time? A: Absolutely not. You must always add the highly reactive electrophile (acid chloride) to the nucleophile/base (ammonia). Adding ammonia to the acid chloride creates a localized deficiency of base. This leads to incomplete neutralization of HCl, stalling the reaction, and sets the stage for a highly uncontrolled, delayed exotherm as the bulk addition proceeds[3].

Q: The thionyl chloride reaction is sluggish. Can I just increase the temperature rapidly? A: Rapid heating is highly dangerous and can cause a delayed exothermic runaway accompanied by violent gas evolution (SO₂ and HCl). Instead of rapid heating, ensure you are using a catalytic amount of DMF. DMF reacts with SOCl₂ to form a Vilsmeier-type intermediate, which significantly lowers the activation energy of the carboxylic acid without requiring dangerous temperature spikes[1].

Q: How do I scale up this amidation safely? A: At larger scales, the surface-area-to-volume ratio of your reactor decreases, drastically reducing cooling efficiency. You cannot rely solely on an ice bath. You must utilize reaction calorimetry to determine the heat of reaction (ΔH) and the adiabatic temperature rise. Scale-up requires highly controlled dosing integrated with automated, temperature-interlocked feed valves to ensure the reagent is never added faster than the heat can be removed[5].

References[1] Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Yufenggp.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElQ1FXQ1VjIWq1C4bvrpfmohbXRe_3u6FKBmedrtNeXdcknMPLFNlKMIhWXMXVukkU7mJcc02ihgzCsKC8286o7Q1s5DmgLMlA80hBM1BF36bUol7f8qY3GjAlQVrwk6Ngu8I5_0U3Mt5bcSpAQH-Q9ytXa_Jj6W2zKy1jz8FWzvl1X1ib8kvbfZ1DqspN8UPsTj-dVQeDuvT6ySNC6oRMIA0R4odgW-VM18zK[5] Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6jjKpr3oU3fIRGhO-LHRQ_-4QDMQtoCDkoXH_JaVABEUbVQ6JBx7bfggPEe-T6vZz93QUm_tjUmv3s3ozkr-bP_41sDnKscB_Lg0pk7bxzh1YhDukJKFkdRngP3gkwL_ufkL7iB8kf5lmSC3lbA==[3] Best Practices for Working with Chemical Reactions in the Lab. Lab Pro Inc.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfbENvkPrsmi5Ah0TOHhOSwO7nEiWGlTY5PaGECRQCui60m7usjBWBSDMdOgbggtNvZNG1xotxlBmsCSEQ_4kpbXT-l1sgoSkdB3RqJ_N04svartKcRtlAW9WrgxY9vsX_Y7oMZPASUrInMXDk[2] Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Sjgt3h4WcirHkAOueVbD5HwPCEXWF9Fz1gvtzNh0WhuhCMCOg_PenD8r4jYT2U0nPQJCAlqEf0abZfRVXE8WgdzgB2fo66yAYwhkQCJVKJYVgk4OQTPb_BKdMxoL0jcEWB_bW7KgDY0fI4eGdsyx1ZYNA1-gWIslGGY6HlZ6Hg==[4] Optimization of reaction conditions for benzamide synthesis. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgoSMZujzvQv4SKm6PWelhI-pvcj6yC7W2IBzaED790aawrog4PNT0PO3uY6F3QJ9FXirI7SAzweIB4JRY_kEI8drIb6qUFRzFsxP0XfQpBfuvldjdzjwMm7klFMLeGs967q5pc6zaTS33p3PUVPV_ohJQJ9kLZPzy_rsyx3eTVigDwx7e4kP0y9RJfTF3wcur9Ylar3tz

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-5-methoxybenzamide

This in-depth technical guide provides a comparative analysis of analytical techniques for the characterization of 2-Chloro-5-methoxybenzamide, with a primary focus on Infrared (IR) Spectroscopy. Designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of analytical techniques for the characterization of 2-Chloro-5-methoxybenzamide, with a primary focus on Infrared (IR) Spectroscopy. Designed for researchers, scientists, and professionals in drug development, this guide delves into the theoretical principles and practical applications of these methods, offering experimental insights and supporting data to ensure robust and reliable compound verification.

Introduction: The Importance of Spectroscopic Characterization

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. 2-Chloro-5-methoxybenzamide, a substituted benzamide, possesses a constellation of functional groups—a carbonyl group, an amide, an aromatic ring, a chloro substituent, and a methoxy group—that create a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is essential for confirming the compound's identity, purity, and for elucidating its chemical behavior.

This guide will focus on the utility of Infrared (IR) spectroscopy in identifying the characteristic carbonyl (C=O) stretch of 2-Chloro-5-methoxybenzamide. Furthermore, we will compare the insights derived from IR spectroscopy with those obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of a comprehensive characterization workflow.

Infrared Spectroscopy: Pinpointing the Carbonyl Stretch

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The carbonyl (C=O) bond, due to its large dipole moment, produces a strong and sharp absorption band in the IR spectrum, typically in the range of 1600-1800 cm⁻¹. This region is often diagnostic for the presence and electronic environment of the carbonyl group[1].

Theoretical Prediction of the Carbonyl Frequency for 2-Chloro-5-methoxybenzamide

While an experimental spectrum for 2-Chloro-5-methoxybenzamide is not publicly available in common databases, we can predict the approximate frequency of its carbonyl stretch by considering the electronic effects of the substituents on the benzamide core.

  • Baseline (Benzamide): The carbonyl stretch of the parent compound, benzamide, is observed at approximately 1656 cm⁻¹ in the solid state[2]. This is lower than a typical ketone due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the double bond character of the C=O bond.

  • Effect of the Chloro Group: The chlorine atom at the 2-position (ortho) is an electron-withdrawing group. This inductive effect will pull electron density away from the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (a "blue shift").

  • Effect of the Methoxy Group: The methoxy group at the 5-position (meta) has a more complex influence. While it is inductively electron-withdrawing, its primary effect is electron-donating through resonance. However, from the meta position, this resonance effect on the carbonyl group is minimized.

  • Conjugation: The aromatic ring is in conjugation with the carbonyl group, which generally lowers the stretching frequency by about 30 cm⁻¹ compared to a saturated equivalent[1].

Considering these competing effects, the electron-withdrawing nature of the ortho-chloro group is expected to be the dominant influence, leading to a predicted carbonyl stretch for 2-Chloro-5-methoxybenzamide that is higher than that of benzamide, likely in the range of 1660-1680 cm⁻¹ .

Comparative Data from Structurally Similar Compounds

To substantiate our prediction, we can examine the experimental IR data for related benzamides:

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Key Structural DifferenceReference
Benzamide~1656Unsubstituted parent compound[2]
2-MethoxybenzamideNot specified, but spectrum availableMethoxy group at ortho position[3]
2-ChlorobenzamideSpectrum available for comparisonChloro group at ortho position[4]
N-(2-aminoethyl)-2-chlorobenzamide1718.8Secondary amide with ortho-chloro group[5]

The significant increase in the C=O frequency for the secondary amide (N-(2-aminoethyl)-2-chlorobenzamide) highlights the sensitivity of this bond to its chemical environment[5]. By analyzing the spectrum of 2-Chlorobenzamide, we can isolate the effect of the ortho-chloro substituent, further refining our prediction for the target molecule.

A Multi-faceted Approach: Comparison with NMR and Mass Spectrometry

While IR spectroscopy is excellent for identifying functional groups, a complete characterization requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive information about the connectivity and chemical environment of all atoms in 2-Chloro-5-methoxybenzamide.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the amide protons (which may be broad and exchangeable), and the methoxy protons. The splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR: Would reveal the precise number of unique carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (typically 160-180 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm its structure. For 2-Chloro-5-methoxybenzamide (C₈H₈ClNO₂), the expected molecular weight is approximately 185.61 g/mol [6]. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

The following diagram illustrates a comprehensive workflow for the characterization of 2-Chloro-5-methoxybenzamide.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 2-Chloro-5-methoxybenzamide ir FT-IR Spectroscopy (Functional Groups) synthesis->ir Purified Product nmr NMR Spectroscopy (Connectivity) synthesis->nmr Purified Product ms Mass Spectrometry (Molecular Weight) synthesis->ms Purified Product ir_data Identify C=O stretch (~1660-1680 cm⁻¹) ir->ir_data nmr_data Confirm substitution pattern and proton/carbon count nmr->nmr_data ms_data Confirm Molecular Weight (185.61 g/mol) & Cl isotope pattern ms->ms_data final Structural Confirmation ir_data->final nmr_data->final ms_data->final

Caption: Workflow for the synthesis and characterization of 2-Chloro-5-methoxybenzamide.

Experimental Protocol: Acquiring the IR Spectrum

This section provides a detailed protocol for obtaining a high-quality FT-IR spectrum of a solid sample like 2-Chloro-5-methoxybenzamide using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond ATR accessory.

  • 2-Chloro-5-methoxybenzamide, solid powder.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the 2-Chloro-5-methoxybenzamide powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the key absorption bands, paying close attention to the carbonyl region (1600-1800 cm⁻¹) and the N-H stretching region (3100-3500 cm⁻¹).

  • Cleaning:

    • Retract the press, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

The logical relationship for obtaining and interpreting an IR spectrum is visualized below.

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Background Subtraction (Automated) D->E F Identify Diagnostic Peaks (e.g., C=O, N-H) E->F G Compare to Predicted Frequencies F->G

Caption: Logical workflow for FT-IR spectrum acquisition and analysis using ATR.

Conclusion

The characterization of 2-Chloro-5-methoxybenzamide is most effectively achieved through a combination of analytical techniques. While IR spectroscopy provides a rapid and definitive method for identifying the presence and electronic environment of the critical carbonyl functional group, with an expected C=O stretch in the 1660-1680 cm⁻¹ range, it should be used in concert with NMR and Mass Spectrometry. This integrated approach ensures an unambiguous confirmation of the molecular structure, providing the high level of confidence required in research and drug development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts. (2024). Infrared Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • SG, G., & al, et. (2018). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Pharmaceutical Sciences and Research.
  • University of Zielona Góra. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-methoxybenzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

  • Workman, J. Jr. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • SpectraBase. (n.d.). Benzamide, 2-chloro-5-(3-methylbenzoylamino)-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzamide. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-methoxybenzamide and its Characterization by Alternative Analytical Techniques

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the mass spe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-Chloro-5-methoxybenzamide, a substituted benzamide of interest in medicinal chemistry. Beyond a singular focus on mass spectrometry, we will objectively compare this powerful technique with other instrumental methods, offering a holistic perspective on its role in modern analytical workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural elucidation of complex organic molecules.

Part 1: Elucidating the Molecular Blueprint: Mass Spectrometry of 2-Chloro-5-methoxybenzamide

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with fragmentation, it becomes a powerful tool for structural elucidation. Electron Ionization (EI) is a common ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation patterns that serve as a molecular fingerprint.[2][3][4]

Predicted Electron Ionization (EI) Fragmentation Pattern

The molecular ion (M•+) of 2-Chloro-5-methoxybenzamide (m/z 185) is expected to be observed. The presence of chlorine will also result in a characteristic M+2 peak at m/z 187 with an intensity of approximately one-third of the M•+ peak, corresponding to the natural isotopic abundance of ³⁷Cl.

The primary fragmentation pathways are anticipated to be initiated by the cleavage of the bonds adjacent to the carbonyl group, a common feature for amides.[5][8]

Diagram of Predicted Fragmentation Pathway

fragmentation M [C₈H₈ClNO₂]⁺˙ m/z 185/187 F1 [C₇H₅ClO]⁺ m/z 155/157 (Benzoyl Cation) M->F1 - •NH₂ F3 [CONH₂]⁺ m/z 44 M->F3 - C₇H₆ClO• F4 [C₇H₈NO₂]⁺ m/z 138 M->F4 - Cl• F2 [C₆H₅Cl]⁺˙ m/z 112/114 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of 2-Chloro-5-methoxybenzamide.

Key Predicted Fragment Ions:

  • m/z 155/157 (Base Peak): Loss of the amino radical (•NH₂) leads to the formation of the stable 2-chloro-5-methoxybenzoyl cation. This is often the most abundant ion (the base peak) in the mass spectra of primary aromatic amides.[5]

  • m/z 112/114: Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 155/157) results in the formation of the 2-chloro-5-methoxyphenyl cation.

  • m/z 44: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of the amide cation, [CONH₂]⁺.

  • m/z 138: Loss of a chlorine radical (•Cl) from the molecular ion can form an ion at m/z 138.

Part 2: A Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of 2-Chloro-5-methoxybenzamide relies on a suite of analytical techniques.[1][9] The choice of method is dictated by the specific analytical question being addressed, from purity assessment to definitive structural confirmation.[10][11]

Performance Comparison
Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural fragmentation.High sensitivity and selectivity, provides molecular formula with high resolution instruments.[1]Isomeric differentiation can be challenging, fragmentation can sometimes be too extensive leading to the absence of a molecular ion.[2]
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of mixtures.Excellent for quantitative analysis and purity determination, widely applicable.Does not provide structural information on its own.
Gas Chromatography (GC) Purity, quantification for volatile compounds.High resolution separation for volatile and thermally stable analytes.[1]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Provides unambiguous structural elucidation, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, provides a "fingerprint" of the molecule.[12]Provides limited information on the overall molecular structure.
Experimental Protocols
  • Sample Preparation: Dissolve a small amount of 2-Chloro-5-methoxybenzamide in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

  • Analysis: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with theoretical predictions.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Instrumentation: Use an HPLC system with a suitable column (e.g., C18 reversed-phase) and a UV detector.

  • Method Development: Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate to achieve good separation.

  • Analysis: Inject a known volume of the sample and record the chromatogram.

  • Data Analysis: Determine the retention time and peak area to assess purity and quantify the analyte against a standard.

Workflow for Structural Characterization

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of 2-Chloro-5-methoxybenzamide Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Purification->NMR HPLC HPLC (Purity & Quantification) Purification->HPLC IR IR Spectroscopy (Functional Groups) Purification->IR Confirmation Unambiguous Structural Confirmation & Purity Assessment MS->Confirmation NMR->Confirmation HPLC->Confirmation IR->Confirmation

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Conclusion

The structural elucidation of 2-Chloro-5-methoxybenzamide is a multi-faceted process that leverages the strengths of various analytical techniques. Mass spectrometry, particularly with electron ionization, provides crucial information regarding the compound's molecular weight and a characteristic fragmentation pattern that aids in its identification. The predicted fragmentation, dominated by the formation of the stable benzoyl cation, offers a clear strategy for its detection and characterization. However, for complete and unambiguous structural confirmation and purity assessment, a synergistic approach incorporating techniques like NMR and HPLC is indispensable. This integrated analytical strategy ensures the highest level of scientific rigor in drug discovery and development.

References

  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta, 14(737). [Link]

  • Chandran, S., & Singh, R. S. P. (2007). Comparison of various international guidelines for analytical method validation. Pharmazie, 62(1), 4–14. [Link]

  • Ingenta Connect. (2007). Comparison of various international guidelines for analytical method validation REVIEW. [Link]

  • A Review on the Different Techniques Used In Pharmaceutical Analysis. (2024). International Journal of Creative Research Thoughts, 12(10). [Link]

  • ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis. [Link]

  • NIST. (n.d.). 2-Chloro-5-methoxybenzimidazole. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(10), 959-966. [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2014). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 5(1), 84-89. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. [Link]

  • ResearchGate. (n.d.). e Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide (3a). [Link]

  • ResearchGate. (2026). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. [Link]

  • SpectraBase. (n.d.). 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzamide. [Link]

  • Spectroscopy Online. (n.d.). Analytical Tools for the Characterization of Biopharmaceuticals: Chromatographic Methods. [Link]

  • Defense Technical Information Center. (n.d.). Mass Spectral Fragmentation of VX. [Link]

Sources

Validation

The Tale of Two Substituents: A Comparative Guide to the Biological Activity of Chloro- vs. Methoxy-Substituted Benzamides

In the landscape of drug discovery and development, the benzamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The biological activity of these molecules can be exquisitely...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the benzamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The biological activity of these molecules can be exquisitely tuned by the nature and position of substituents on the aromatic ring. Among the most common modifications are the introduction of chloro and methoxy groups. While seemingly simple, the choice between these two substituents can profoundly impact a compound's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of chloro- versus methoxy-substituted benzamides, supported by experimental data and mechanistic insights to aid researchers in their quest for novel therapeutics.

The Fundamental Dichotomy: Electronic and Physicochemical Properties

The distinct biological activities of chloro- and methoxy-substituted benzamides are rooted in their fundamental differences in electronic and physicochemical properties. The chloro group is a classic example of an electron-withdrawing group (EWG) through a combination of inductive and resonance effects. Conversely, the methoxy group is a strong electron-donating group (EDG) due to its resonance effect, which typically outweighs its inductive withdrawal.

These electronic differences have a cascading effect on the molecule's properties:

  • Lipophilicity (LogP): The chloro group generally increases the lipophilicity of a molecule to a greater extent than a methoxy group. This can influence membrane permeability and interaction with hydrophobic pockets in target proteins.

  • Acidity/Basicity (pKa): The electron-withdrawing nature of the chloro group can increase the acidity of nearby protons, while the electron-donating methoxy group can have the opposite effect. This can be critical for the ionization state of the molecule at physiological pH, affecting its solubility and target engagement.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a property the chloro group lacks. This can lead to additional interactions with the biological target.[1]

PropertyChloro-Substituted BenzamideMethoxy-Substituted Benzamide
Electronic Effect Electron-Withdrawing (EWG)Electron-Donating (EDG)
Lipophilicity (LogP) Generally HigherGenerally Lower
Hydrogen Bonding Weak Halogen BondingHydrogen Bond Acceptor (Oxygen)
pKa Can increase acidity of nearby protonsCan decrease acidity of nearby protons

Case Studies: A Comparative Look at Biological Activity

The true impact of these substitutions becomes evident when examining their effects on specific biological targets.

Dopamine D2 Receptor Antagonism: A Balancing Act of Potency and Selectivity

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists used in the treatment of psychosis.[2] Structure-activity relationship (SAR) studies have revealed that both chloro and methoxy substituents can be beneficial for D2 receptor affinity, but their influence can be position-dependent.

For instance, in a series of benzamide derivatives, a chloro-substitution at the 5-position of the benzamide ring is a common feature in potent D2 antagonists like sulpiride and eticlopride.[3] This substitution is thought to enhance binding affinity. In contrast, methoxy groups, often at the 2- and 5-positions, are also prevalent in active compounds. The 2-methoxy group, in particular, is believed to orient the molecule favorably within the D2 receptor binding pocket.

While direct comparative data of a single chloro- for methoxy-substituted analogue is sparse, general trends suggest that chloro-substitution can lead to higher affinity but may also increase off-target effects due to increased lipophilicity.[2] Methoxy-substitution, while potentially yielding slightly lower affinity in some cases, can contribute to a more favorable selectivity profile. For example, some studies on 1-phenylbenzazepines showed that a C-7 methoxy functionality led to a lack of D1 receptor affinity, while the corresponding phenolic compounds (which could be considered a demethylated methoxy) retained affinity.[4]

Serotonin 5-HT4 Receptor Agonism: The Importance of Fine-Tuning

In the realm of 5-HT4 receptor agonists, developed as prokinetic agents, the interplay between chloro and methoxy substitutions is well-documented.[5][6][7] A common pharmacophore for potent 5-HT4 agonists is the 4-amino-5-chloro-2-methoxybenzamide scaffold.[5][6][7]

In this context, the 5-chloro group is often crucial for high affinity. For example, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives showed potent 5-HT4 receptor agonism.[7] The electron-withdrawing nature of the chlorine at this position is thought to enhance the hydrogen bonding capabilities of the adjacent amino group.

The 2-methoxy group also plays a vital role. Its steric bulk and ability to form hydrogen bonds are believed to be important for proper orientation and interaction with the receptor. The combination of these two substituents highlights a synergistic effect where the electronic properties of the chloro group and the steric/hydrogen bonding properties of the methoxy group work in concert to achieve high potency and selectivity.[5][6][7]

Histone Deacetylase (HDAC) Inhibition: A Case for Electron Density

Benzamide-based histone deacetylase (HDAC) inhibitors have emerged as promising anticancer agents. SAR studies in this area have provided interesting insights into the role of electronic effects. For instance, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of benzamide derivatives as HDAC1 inhibitors revealed that an increase in electron density on the benzamide ring enhances inhibitory activity.[8] This would suggest that electron-donating groups like methoxy would be more favorable than electron-withdrawing groups like chloro.

Indeed, some studies have shown that the presence of small, electron-donating groups such as methoxy is beneficial for HDAC inhibitory activity.[9] For example, compound L20, which contains a methoxy-substituted phenyl ring, exhibited potent and selective inhibition of class I HDACs.[9] This contrasts with the general preference for electron-withdrawing groups in other target classes and underscores the importance of tailoring substituent choice to the specific biological target.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.[10][11][12]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.[11]

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[10]

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.[10][11]

  • Non-specific binding control: (+)-Butaclamol (10 µM).[10]

  • Glass fiber filters (e.g., Whatman GF/C).[10]

  • Scintillation cocktail and counter.[10]

Protocol:

  • Membrane Preparation:

    • Culture and harvest D2 receptor-expressing cells.[10][11]

    • Homogenize cells in ice-cold membrane preparation buffer.[10]

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.[10]

    • Determine the protein concentration (e.g., using a BCA assay).[10]

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (containing a defined amount of protein).[10]

    • Add 50 µL of the radioligand at a concentration close to its Kd.[13]

    • Add 50 µL of the test compound at various concentrations (in triplicate).[10]

    • For total binding, add 50 µL of assay buffer instead of the test compound.[10]

    • For non-specific binding, add 50 µL of 10 µM (+)-butaclamol.[10]

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 90 minutes.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[10][13]

    • Wash the filters with ice-cold wash buffer.[13]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[10]

    • Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[13]

Histone Deacetylase (HDAC) Activity Assay (Colorimetric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of HDACs.[14][15]

Materials:

  • Epigenase™ HDAC Activity/Inhibition Assay Kit (or similar).[14]

  • Nuclear extracts or purified HDAC enzyme.[14]

  • Microplate spectrophotometer.[14]

Protocol:

  • Assay Setup:

    • Use a microplate with wells pre-coated with an acetylated histone HDAC substrate.[14]

    • Prepare a standard curve using the provided HDAC assay standard.[15]

  • Enzymatic Reaction:

    • To the appropriate wells, add nuclear extracts or purified HDAC enzyme.[14]

    • For inhibitor studies, add the test compound at various concentrations.[15]

    • For blank wells, add assay buffer only.[15]

    • Incubate the plate at 37°C for 60-90 minutes to allow for deacetylation.[14]

  • Detection:

    • Wash the wells to remove unbound enzyme and inhibitors.[15]

    • Add a specific antibody that recognizes the deacetylated products.[14]

    • Incubate to allow for antibody binding.[15]

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).[15]

    • Add the substrate for the detection enzyme and allow color to develop.[15]

  • Measurement:

    • Stop the reaction and read the absorbance at 450 nm using a microplate spectrophotometer.[14]

  • Data Analysis:

    • The amount of deacetylated product is proportional to the HDAC activity.[14]

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Benzamide Chloro/Methoxy- Substituted Benzamide Benzamide->D2R Antagonizes

Caption: Simplified signaling pathway of a dopamine D2 receptor and its antagonism by substituted benzamides.

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare Prepare Membranes from D2R-expressing cells Start->Prepare Incubate Incubate Membranes with Radioligand & Test Compound Prepare->Incubate Filter Separate Bound & Free Radioligand by Filtration Incubate->Filter Count Quantify Radioactivity of Bound Ligand Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: General experimental workflow for a dopamine D2 receptor radioligand binding assay.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a chloro or a methoxy substituent onto a benzamide scaffold is a strategic one, with far-reaching implications for the biological activity of the resulting molecule. There is no one-size-fits-all answer; the optimal choice is intrinsically linked to the specific biological target and the desired pharmacological profile.

  • Chloro-substitution often leads to increased lipophilicity and potency, which can be advantageous for brain-penetrant drugs or when strong target engagement is required. However, this can also lead to reduced selectivity and potential off-target toxicities.

  • Methoxy-substitution , with its electron-donating and hydrogen-bonding capabilities, can offer a path to enhanced selectivity and improved physicochemical properties, such as solubility. The impact on potency is target-dependent, with some systems favoring the increased electron density it provides.

Ultimately, a thorough understanding of the structure-activity relationships for a given target, coupled with rigorous experimental evaluation, is paramount. This guide provides a framework for researchers to make informed decisions in the design and optimization of novel benzamide-based therapeutics, empowering them to navigate the subtle yet significant differences between these two powerful substituents.

References

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available from: [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. PMC. Available from: [Link]

  • D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol. Available from: [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. Available from: [Link]

  • Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. Available from: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Sonda S, Kawahara T, Katayama K, Sato N, Asano K. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorg Med Chem. 2005 May 2;13(9):3295-308. Available from: [Link]

  • Ögren SO, Hall H, Köhler C, Magnusson O, Sjöstrand SE. Dopamine D2 receptors and dopamine metabolism. Relationship between biochemical and behavioural effects of substituted benzamide drugs. N-S Arch Pharmacol 1986;333:225–33. Available from: [Link]

  • Sonda S, Katayama K, Kawahara T, Sato N, Asano K. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. Bioorg Med Chem. 2003 Sep 15;11(18):4013-22. Available from: [Link]

  • Sonda S, Katayama K, Kawahara T, Sato N, Asano K. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorg Med Chem. 2004 May 15;12(10):2737-47. Available from: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available from: [Link]

  • Turconi M, Schiavi GB, Gaviraghi G, et al. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. J Med Chem. 1995;38(19):3849-3856. Available from: [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. Available from: [Link]

  • Zhang L, Li X, Chen Y, et al. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Front Chem. 2019;7:582. Available from: [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. Available from: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]

Sources

Comparative

melting point determination and purity analysis of 2-Chloro-5-methoxybenzamide

Topic: Melting Point Determination and Purity Analysis of 2-Chloro-5-methoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Capillary Melting Point v...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination and Purity Analysis of 2-Chloro-5-methoxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Capillary Melting Point vs. Differential Scanning Calorimetry (DSC)

Executive Summary

This guide provides a technical comparison of analytical methodologies for 2-Chloro-5-methoxybenzamide (CAS 62798-01-0 ), a critical structural isomer used in the synthesis of benzamide-based antipsychotics and bioactive scaffolds.[1] While automated capillary melting point determination remains the standard for routine Quality Control (QC), Differential Scanning Calorimetry (DSC) offers superior resolution for thermodynamic purity assessments and polymorph detection. This document details the experimental protocols, comparative performance data, and strategic workflows for validating this intermediate.

Introduction: The Isomer Challenge

2-Chloro-5-methoxybenzamide is structurally distinct from its widely used isomer, 5-Chloro-2-methoxybenzamide (the key intermediate for Sulpiride/Levosulpiride). Distinguishing these isomers and quantifying the purity of the 2-Chloro-5-methoxy variant is vital, as positional isomer impurities can drastically alter the pharmacological profile of downstream APIs.

  • Target Compound: 2-Chloro-5-methoxybenzamide[1][2][3][4][5][6]

  • CAS Number: 62798-01-0[1][2][3]

  • Critical Quality Attribute (CQA): Thermodynamic Purity >98.0%

  • Analytical Challenge: Differentiating the target from the 5-Chloro-2-methoxy isomer (MP ~212–214°C) and quantifying eutectic impurities.

Comparative Analysis: Method Performance

The following table contrasts the two primary thermal analysis techniques.

FeatureMethod A: Automated Capillary MP Method B: Differential Scanning Calorimetry (DSC)
Principle Visual detection of light transmission change (Solid

Liquid).
Measurement of heat flow difference (Endothermic event).
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

), Peak Max (

), Enthalpy of Fusion (

).
Purity Calculation Qualitative (Range width indicates purity).Quantitative (Van't Hoff equation).
Sample Requirement 2–5 mg (packed in capillary).1–3 mg (crimped in aluminum pan).
Precision ±0.3°C to ±0.5°C.±0.1°C.
Polymorph Detection Limited (only if MP differences are large).Excellent (detects enantiotropic transitions/glass transitions).
Throughput High (3–6 samples simultaneously).Low (1 sample per run).
Best Use Case Routine QC; Lot release.Reference Standard qualification; Impurity profiling.
Experimental Protocols
Protocol A: Automated Capillary Melting Point (Routine QC)

Standard: USP <741> Class Ia / ASTM E1952 Equipment: Mettler Toledo MP90 or Stanford Research Systems OptiMelt.

  • Sample Preparation:

    • Dry the 2-Chloro-5-methoxybenzamide sample at 40°C under vacuum for 2 hours to remove residual solvent (solvates distort MP).

    • Grind the sample to a fine, uniform powder using an agate mortar.

    • Fill a clean glass capillary (1.5 mm O.D.) to a height of 3 mm .

    • Critical Step: Pack the sample by tapping the capillary vertically on a hard surface at least 20 times. Loose packing causes uneven heat transfer and wider ranges.

  • Instrument Parameters:

    • Start Temperature: 190°C (Adjust based on expected range of specific polymorph).

    • Ramp Rate: 1.0°C/min. (Rates >1°C/min artificially elevate the observed MP due to thermal lag).

    • Stop Temperature: 225°C.

  • Analysis:

    • Record Onset Point (first visible liquid meniscus) and Clear Point (complete transparency).

    • Acceptance Criteria: A range of <2.0°C suggests acceptable purity. A range >2.0°C or a value significantly below the reference standard indicates eutectic impurities.

Protocol B: Differential Scanning Calorimetry (Gold Standard)

Standard: USP <891> / ASTM E928 Equipment: TA Instruments DSC2500 or Netzsch DSC 214.

  • Sample Preparation:

    • Weigh 1.5–3.0 mg of dried sample directly into a Tzero aluminum pan.

    • Crimp with a pinhole lid (non-hermetic) to allow expanding gases to escape without deforming the pan, unless solvate loss is suspected (then use hermetic).

  • Instrument Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Equilibration: Equilibrate at 30°C.

    • Ramp: Heat at 10°C/min to 180°C, then slow to 2°C/min through the melting transition (up to 230°C).

    • Note: Slower ramp rates (1–2°C/min) near the melt improve the resolution of the Van't Hoff purity calculation.

  • Data Processing:

    • Integrate the melting endotherm.

    • Calculate Purity using the

      
       plot (Van't Hoff analysis), where 
      
      
      
      .
    • Key Insight: If a small endotherm appears before the main melt, it indicates a polymorphic transition or a positional isomer impurity (e.g., trace 5-Chloro-2-methoxybenzamide).

Analytical Decision Logic (Workflow)

The following diagram illustrates the decision process for selecting the correct method based on the stage of drug development.

G Start Sample: 2-Chloro-5-methoxybenzamide (CAS 62798-01-0) QC_Check Is this Routine Lot Release? Start->QC_Check Capillary Method A: Capillary MP (USP <741>) QC_Check->Capillary Yes DSC_Path Method B: DSC Analysis (USP <891>) QC_Check->DSC_Path No (New Supplier/R&D) Range_Check Melting Range < 2°C? Capillary->Range_Check Range_Check->DSC_Path No (Ambiguous Result) Pass PASS: Release Lot Range_Check->Pass Yes Purity_Calc Van't Hoff Purity Calculation (Thermodynamic Purity) DSC_Path->Purity_Calc Purity_Calc->Pass Purity > 98.5% Fail FAIL: Recrystallize Purity_Calc->Fail Purity < 98.0% Polymorph Investigate Polymorphs/Isomers (XRD/NMR required) Purity_Calc->Polymorph Pre-melt event detected

Figure 1: Analytical decision tree for thermal analysis of benzamide intermediates.

Data Interpretation & Causality
Scenario 1: Melting Point Depression
  • Observation: The sample melts at 205–210°C, while the reference standard melts at a distinct higher temperature (e.g., ~214°C for the 5-Cl isomer, or specific value for 2-Cl isomer).

  • Causality: According to the Van't Hoff equation , impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent. This results in a melting point depression proportional to the mole fraction of the impurity.

  • Action: If Capillary MP shows depression >2°C, proceed to DSC to quantify the impurity fraction.

Scenario 2: Isomeric Contamination
  • Observation: DSC shows a small "shoulder" peak or a minor endotherm 5–10°C apart from the main peak.

  • Causality: Synthesis of 2-Chloro-5-methoxybenzamide often involves chlorination or amidation steps that may yield the regioisomer (5-Chloro-2-methoxybenzamide). These isomers form eutectic mixtures with distinct thermal profiles.

  • Action: Thermal analysis alone is insufficient for identification. Confirm the isomer ratio using H-NMR (distinct aromatic coupling patterns) or HPLC .

References
  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis (DSC). USP-NF.

  • ASTM International. ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM Standards.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity Determination by DSC. Application Guide.

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 23068-80-6 (Isomer Reference). PubChem.

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Chloro-5-methoxybenzamide

This guide provides a comprehensive, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-5-methoxybenzamide. We will move beyon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-5-methoxybenzamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical approaches and validating the final method against rigorous industry standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a precise and accurate method for the quantification and purity assessment of this compound.

Foundational Strategy: Understanding the Analyte

Effective HPLC method development is not a matter of chance; it is a systematic process predicated on a thorough understanding of the analyte's physicochemical properties. 2-Chloro-5-methoxybenzamide is a key intermediate in pharmaceutical synthesis, and its purity is critical to the quality of the final active pharmaceutical ingredient (API).

Key Physicochemical Properties of 2-Chloro-5-methoxybenzamide:

PropertyValueImplication for HPLC Method Development
Molecular FormulaC8H8ClNO2Provides the molecular weight for mass spectrometry and concentration calculations.
Molecular Weight185.61 g/mol Influences diffusion and chromatographic behavior.
UV Absorbance (λmax)Approximately 254 nm and 298 nmGuides the selection of an appropriate detection wavelength for UV-based detectors to ensure high sensitivity.
Predicted pKa~8.5 (amide proton), ~-1.5 (protonated carbonyl)The compound is neutral over a wide pH range, suggesting that a pH between 2 and 7 for the mobile phase will be effective in preventing peak tailing due to ionization.
Predicted logP1.6-1.8The moderate lipophilicity indicates that reversed-phase chromatography will be a suitable separation mode.

Our objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method that can accurately quantify 2-Chloro-5-methoxybenzamide and separate it from potential impurities and degradation products.

Experimental Design and Instrumentation

A well-defined experimental setup is crucial for reproducible results.

Instrumentation:

  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a photodiode array (PDA) or UV detector. A PDA detector is preferred for its ability to assess peak purity and identify the optimal detection wavelength.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

Materials and Reagents:

  • Reference Standard: 2-Chloro-5-methoxybenzamide (purity ≥ 99.5%).

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized or Milli-Q® water (18.2 MΩ·cm).

  • Buffers: Ammonium acetate, potassium phosphate, formic acid (all HPLC or analytical grade).

Method Development: A Comparative and Systematic Approach

Our method development process is guided by a logical, stepwise optimization of chromatographic parameters.

Workflow for Method Development

The following diagram illustrates the systematic workflow employed in this study.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV λmax) B Initial Screening: Column & Mobile Phase A->B Informs initial choices C Optimization of Mobile Phase: Organic Ratio & pH B->C Refine separation D Optimization of Instrumental Parameters: Flow Rate & Temperature C->D Fine-tune resolution & runtime E Final Method Selection D->E Select optimal conditions F Method Validation (ICH Guidelines) E->F Confirm performance

Caption: A systematic workflow for HPLC method development.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical parameter in HPLC. Given the moderate polarity of 2-Chloro-5-methoxybenzamide, a C18 column is the logical starting point. We compared three different C18 columns to assess their performance.

Table 1: Comparison of C18 Columns for the Analysis of 2-Chloro-5-methoxybenzamide

ColumnParticle Size (µm)Pore Size (Å)Carbon Load (%)Key FeaturePerformance Outcome
Waters Symmetry® C18510019General purpose, high carbon loadGood retention, but slight peak tailing observed.
Agilent ZORBAX® Eclipse Plus C183.59511Double end-capped for improved peak shape with basic compoundsExcellent peak symmetry and good efficiency.
Phenomenex Kinetex® C182.610015Core-shell technologyHigh efficiency and resolution, but higher backpressure.

Decision: The Agilent ZORBAX® Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) was selected for further development due to its superior peak shape for the benzamide moiety and moderate backpressure, ensuring longevity of the system.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition dictates the retention and selectivity of the separation.

Organic Modifier Comparison: Acetonitrile (ACN) and Methanol (MeOH) were compared as organic modifiers. ACN generally provides lower backpressure and better UV transparency. In this case, ACN resulted in sharper peaks and was chosen as the organic component of the mobile phase.

Aqueous Phase and pH Control: Since 2-Chloro-5-methoxybenzamide is a neutral compound, a mobile phase pH between 2 and 7 is ideal. We evaluated three different mobile phase compositions.

Table 2: Comparison of Mobile Phase Compositions

Mobile Phase Composition (Aqueous:Organic)Observation
Water : ACNPoor peak shape (tailing), indicating secondary interactions with the silica backbone.
0.1% Formic Acid in Water : ACNSignificantly improved peak symmetry. The acidic pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing undesirable interactions.
10 mM Ammonium Acetate (pH 5.0) : ACNGood peak shape, but the use of a non-volatile buffer can be problematic if the method is to be transferred to LC-MS.

Decision: A mobile phase consisting of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) was selected. This combination provided excellent peak shape and is compatible with both UV and MS detectors.

Gradient and Isocratic Elution

An initial gradient run (5% to 95% B over 20 minutes) was performed to determine the approximate elution time and to screen for any late-eluting impurities. The main peak for 2-Chloro-5-methoxybenzamide eluted at a relatively low concentration of ACN. This suggests that an isocratic method could be viable, offering simplicity and robustness.

Table 3: Comparison of Isocratic Conditions

Mobile Phase (A:B)Retention Time (min)Tailing FactorTheoretical Plates
60:403.21.17800
65:354.51.058500
70:306.81.029200

Decision: A mobile phase composition of 65% Solvent A (0.1% Formic Acid in Water) and 35% Solvent B (Acetonitrile) provided an optimal balance between a reasonable run time (~4.5 minutes) and excellent chromatographic performance (Tailing Factor ≤ 1.1, Theoretical Plates > 8000).

Optimized Method and Validation Protocol

The culmination of our development process is a robust and reliable analytical method.

Final Optimized HPLC Method
  • Column: Agilent ZORBAX® Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: 65% (0.1% Formic Acid in Water) : 35% (Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 8 minutes

Method Validation: Ensuring Trustworthiness

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

ValidationParameters Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation per ICH guidelines.

Table 4: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.999.Passed. No co-eluting peaks were observed in forced degradation samples.
Linearity (R²) R² ≥ 0.9990.9998 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8% (n=6)
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.2% (different day, different analyst)
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.3 µg/mL
Robustness %RSD ≤ 2.0% for changes in flow rate (±0.1 mL/min) and column temperature (±2 °C)Passed. The method is robust to minor variations in operating conditions.

Conclusion

This guide has detailed a systematic, comparative approach to developing a robust RP-HPLC method for the analysis of 2-Chloro-5-methoxybenzamide. By grounding our experimental design in the physicochemical properties of the analyte and rigorously comparing different chromatographic conditions, we have established a final method that is not only fast and efficient but also validated to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control analysis and stability studies of 2-Chloro-5-methoxybenzamide. The principles and workflows described herein can be adapted for the development of analytical methods for other pharmaceutical intermediates and APIs.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Agilent Technologies. ZORBAX Eclipse Plus Columns. [Link]

Comparative

crystal structure analysis of 2-Chloro-5-methoxybenzamide derivatives

An in-depth technical analysis and comparison guide on the crystal structure and pharmacological efficacy of 2-Chloro-5-methoxybenzamide derivatives targeting the P2X7 receptor. Executive Summary The purinergic P2X7 rece...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the crystal structure and pharmacological efficacy of 2-Chloro-5-methoxybenzamide derivatives targeting the P2X7 receptor.

Executive Summary

The purinergic P2X7 receptor (P2X7R) is a ligand-gated ion channel heavily implicated in neuroinflammation, chronic pain, and neurodegenerative disorders. Among the most promising therapeutic interventions are Negative Allosteric Modulators (NAMs) derived from 2-chloro-5-methoxybenzamide . By substituting the traditional phenyl ring with nonclassical bioisosteres—such as adamantane, carborane, and bicyclo[1.1.1]pentane (BCP)—researchers have dramatically altered the physicochemical properties, metabolic stability, and binding affinities of these antagonists.

This guide provides a comprehensive comparison of these structural derivatives, supported by X-ray crystallographic data, and outlines the self-validating experimental workflows required to analyze their binding modes.

Mechanistic Grounding: P2X7 Receptor and Allosteric Modulation

Functional P2X receptors are trimeric assemblies requiring three ATP molecules to activate the channel pore, leading to massive potassium efflux and subsequent NLRP3 inflammasome activation[1]. High-resolution X-ray crystallography and cryo-electron microscopy have revealed that 2-chloro-5-methoxybenzamide derivatives do not compete with ATP at the orthosteric site. Instead, they act as Negative Allosteric Modulators (NAMs), binding to an allosteric pocket located at the upper body interface between the trimer subunits[2][3].

Binding at this allosteric site acts as a conformational lock, preventing the pore expansion required for macropore formation and cytokine (IL-1β) release, even in the presence of high ATP concentrations or non-nucleotide agonists like LL-37[3].

G ATP Extracellular ATP P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Agonist Binding Pore Macropore Formation (Cation Influx) P2X7->Pore Channel Opening Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome K+ Efflux IL1B IL-1β / IL-18 Release (Neuroinflammation) Inflammasome->IL1B Cytokine Maturation NAM 2-Chloro-5-methoxybenzamide Derivatives (NAM) Allosteric Allosteric Binding Site (Upper Body Interface) NAM->Allosteric Binds Allosteric->P2X7 Conformational Lock (Inhibits Opening)

P2X7 receptor signaling pathway and allosteric inhibition by 2-chloro-5-methoxybenzamide NAMs.

Comparative Analysis of Structural Bioisosteres

The parent compound relies on the 2-chloro-5-methoxybenzamide core for essential hydrogen bonding and halogen interactions within the P2X7 allosteric pocket. However, the lipophilic tail attached to the amide nitrogen dictates the molecule's metabolic fate and binding kinetics.

By utilizing X-ray crystallography and UCSF Chimera to calculate surface areas and atomic distances, researchers have developed three primary classes of bioisosteric replacements[4][5]:

  • Adamantyl Derivatives (e.g., N-(adamantan-1-ylmethyl)-2-chloro-5-methoxybenzamide): The adamantane cage provides a rigid, highly lipophilic three-dimensional structure that perfectly occupies the hydrophobic sub-pocket of the P2X7R. Labeled as [11C]SMW14-D16, this derivative demonstrates low nanomolar potency[5]. However, its high lipophilicity can lead to moderate hepatic clearance.

  • Carborane Derivatives (e.g., N-(closo-1,2-carboranylmethyl)-2-chloro-5-methoxybenzamide): Replacing the adamantane or phenyl ring with a carborane cage shifts the metabolic "hotspot" away from the traditional carbon framework onto the cage itself. This substitution exerts a significant biological effect, allowing the compound to bypass certain metabolic degradation pathways while retaining high potency against P2X7R in the central nervous system (CNS)[4].

  • Bicyclo[1.1.1]pentane (BCP) Derivatives: BCP acts as a highly effective phenyl mimic. While possessing a smaller surface area than adamantane, BCP derivatives exhibit significantly improved physicochemical properties, including lower clearance rates and extended half-lives across human and murine liver microsomes[4].

Quantitative Performance Comparison
Derivative ClassRepresentative CompoundC–C / Cage Distance (Å)Surface Area (Ų)P2X7R Inhibitory Potency (IC50 / Kd)Metabolic Stability / Clearance
Parent Phenyl Standard Benzamide~2.80~110High NanomolarHigh clearance (Rapid metabolism)
Adamantyl [11C]SMW14-D16~2.54~155Low Nanomolar (<10 nM)Moderate clearance; High lipophilicity
Carborane closo-1,2-carboranylmethyl~3.10~165Sub-NanomolarHigh stability; Shifted metabolic hotspot
BCP BCP-benzamide hybrid~1.85~95Mid NanomolarLow clearance; Extended half-life

Data synthesized from crystallographic databases and structure-based drug design assays[4][5].

X-ray Crystallography & Structural Analysis Workflow

To definitively prove the binding modality of these derivatives, a rigorous, self-validating X-ray crystallography protocol must be employed. The causality behind this workflow is rooted in capturing the receptor in its antagonist-bound, closed-channel state.

Step-by-Step Methodology

Step 1: Recombinant Protein Expression & Purification

  • Action: Express human P2X7R constructs (often truncated at the intracellular N- and C-termini to prevent aggregation) in mammalian HEK293 or Sf9 insect cells.

  • Causality: Truncation is required to stabilize the trimeric extracellular and transmembrane domains, which are highly flexible and prone to precipitation in their native full-length state.

  • Validation: Size Exclusion Chromatography (SEC) must show a single, sharp monodisperse peak corresponding to the trimeric molecular weight (~150 kDa).

Step 2: Co-Crystallization via Vapor Diffusion

  • Action: Incubate the purified P2X7R trimer with a 5-fold molar excess of the 2-chloro-5-methoxybenzamide derivative (e.g., the adamantyl variant) for 2 hours at 4°C. Set up hanging-drop vapor diffusion plates using a reservoir solution of 100 mM Tris-HCl (pH 8.0), 20% PEG 400, and 50 mM NaCl.

  • Causality: The antagonist locks the receptor into a rigid, non-conducting conformation, drastically reducing conformational heterogeneity and promoting crystal lattice formation.

Step 3: X-ray Diffraction & Data Collection

  • Action: Flash-freeze the crystals in liquid nitrogen using 25% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K.

  • Validation: Ensure the resolution extends to at least 3.0 Å with an I/σ(I) > 2.0 in the highest resolution shell.

Step 4: Molecular Replacement and Electron Density Mapping

  • Action: Solve the phase problem using Molecular Replacement (MR) with a previously solved apo-P2X7 structure (e.g., PDB: 5U1L) as the search model. Generate

    
     and 
    
    
    
    electron density maps.
  • Causality: The

    
     difference map will reveal positive density in the allosteric pocket, objectively confirming the exact orientation of the bioisostere (e.g., the adamantane cage) without model bias.
    

Step 5: Model Building and Refinement

  • Action: Iteratively build the ligand into the density using Coot and refine the atomic coordinates and B-factors using Phenix.refine.

  • Validation: The final model must be self-validating:

    
     should be < 0.22, 
    
    
    
    < 0.26, and the Ramachandran plot must show >95% of residues in favored regions.

Workflow Protein Recombinant P2X7 Expression & Purification Complex Ligand Co-incubation (2-Chloro-5-methoxybenzamide) Protein->Complex Crystal Vapor Diffusion Crystallization Complex->Crystal Diffraction X-ray Diffraction (Synchrotron) Crystal->Diffraction Phasing Molecular Replacement & Phasing Diffraction->Phasing Model Model Building & Refinement (Phenix / Coot) Phasing->Model

Step-by-step X-ray crystallography workflow for P2X7-antagonist complex determination.

Data Interpretation & Causality in SBDD

The crystallographic analysis of 2-chloro-5-methoxybenzamide derivatives provides a clear structural rationale for their pharmacological profiles. The 2-chloro substitution on the benzamide ring is not merely structural; it actively participates in a halogen bond with the backbone carbonyl of a conserved threonine residue in the P2X7 binding pocket. Meanwhile, the methoxy group acts as a hydrogen bond acceptor, stabilizing the antagonist against the adjacent subunit interface.

When comparing the bioisosteres, the crystal structures reveal why carborane and adamantane outperform the parent phenyl ring. The allosteric pocket of P2X7 is a deep, hydrophobic cleft. A flat phenyl ring leaves empty space (void volume) within this cleft, leading to sub-optimal van der Waals interactions. In contrast, the bulky, spherical nature of adamantane and carborane fills this void completely, maximizing shape complementarity and displacing high-energy water molecules, which drives the binding affinity down into the low nanomolar range[3][4][5].

By leveraging these structure-activity relationships (SAR) grounded in rigorous X-ray crystallography, drug development professionals can confidently prioritize BCP or carborane derivatives for in vivo models, balancing the need for target affinity with optimal pharmacokinetic stability.

References

Sources

Validation

Technical Guide: Spectral Comparison of 2-Chloro-5-methoxybenzamide vs. 2-methoxybenzamide

Executive Summary In the synthesis of benzamide-based pharmacophores—common in antipsychotic (e.g., sulpiride analogs) and gastroprokinetic drug discovery—distinguishing between regioisomers and halogenated intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzamide-based pharmacophores—common in antipsychotic (e.g., sulpiride analogs) and gastroprokinetic drug discovery—distinguishing between regioisomers and halogenated intermediates is critical.

This guide provides a definitive spectral comparison between 2-methoxybenzamide (a standard reference scaffold) and 2-Chloro-5-methoxybenzamide (a functionalized intermediate, CAS 62798-01-0). While both share a benzamide core and methoxy substitution, the introduction of the chlorine atom at the ortho position and the regiochemical shift of the methoxy group fundamentally alter their electronic and steric landscapes.

Key Differentiators at a Glance:

Feature 2-methoxybenzamide (Target B) 2-Chloro-5-methoxybenzamide (Target A)
CAS Registry 2439-77-2 62798-01-0
Molecular Weight 151.16 g/mol 185.61 g/mol

| Mass Spec (MS) | Single molecular ion (


) | Distinct Chlorine Isotope Pattern (

) | |

H NMR
| 4 Aromatic Protons (ABCD system) | 3 Aromatic Protons (ABC system) | | IR (Carbonyl) | Lower

(Intramolecular H-bond) | Higher

(Steric twist/Inductive effect) |

Structural & Electronic Analysis

To interpret the spectra correctly, we must first understand the molecular geometry. The primary spectral shifts arise from the "Ortho Effect" and the competition between resonance and inductive forces.

Graphviz Structural Logic

The following diagram illustrates the steric and electronic relationships driving the spectral differences.

StructuralAnalysis TargetB 2-methoxybenzamide (Target B) HBond Intramolecular H-Bond (Amide-NH ... OMe) TargetB->HBond Promotes Planarity Shielding Resonance Shielding (OMe at C2) TargetB->Shielding Ortho-Effect TargetA 2-Chloro-5-methoxybenzamide (Target A) Steric Steric Inhibition of Resonance (Cl twists Amide out of plane) TargetA->Steric Due to Bulky Cl Deshielding Inductive Deshielding (Cl at C2) TargetA->Deshielding EWG Effect Lower IR Carbonyl Freq Lower IR Carbonyl Freq HBond->Lower IR Carbonyl Freq Higher IR Carbonyl Freq Higher IR Carbonyl Freq Steric->Higher IR Carbonyl Freq

The "Ortho" Conundrum
  • Target B (2-methoxy): The methoxy group at C2 acts as a hydrogen bond acceptor for the amide proton. This locks the molecule in a planar conformation, increasing conjugation and lowering the carbonyl stretching frequency.

  • Target A (2-Chloro): The chlorine atom at C2 is bulky (Van der Waals radius ~1.75 Å vs 1.52 Å for Oxygen). It sterically clashes with the amide group, forcing the amide bond to rotate out of the plane of the benzene ring. This "steric inhibition of resonance" reduces the conjugation between the benzene ring and the carbonyl, raising the IR frequency.

Mass Spectrometry (MS)[1][2]

Mass spectrometry provides the most immediate and binary confirmation of identity.

Protocol Note

For these polar amides, Electrospray Ionization (ESI) in Positive Mode (


) is recommended. Dissolve samples in MeOH/Water (50:50) with 0.1% Formic Acid.
Spectral Comparison
  • 2-methoxybenzamide:

    • Base Peak:

      
       152 (
      
      
      
      ).
    • Isotope Pattern: Minimal M+1 peak (due to

      
       natural abundance, ~1.1% per carbon).
      
    • Fragmentation: Loss of

      
       (
      
      
      
      135) is common.
  • 2-Chloro-5-methoxybenzamide:

    • Base Peak:

      
       186 (
      
      
      
      , containing
      
      
      ).
    • Diagnostic Feature: You will observe a secondary peak at

      
       188 (
      
      
      
      ) with an intensity approximately 33% (1/3) of the base peak.
    • Mechanism: This 3:1 ratio is the natural isotopic signature of Chlorine (

      
       vs 
      
      
      
      ). Absence of this pattern confirms the absence of the chloro-intermediate.

Nuclear Magnetic Resonance ( H NMR)

This is the primary tool for structural elucidation. The change from a 1,2-disubstituted system to a 1,2,4-trisubstituted system drastically alters the splitting patterns.

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to sharpen amide peaks and prevent aggregation).
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Comparative Data Table (in DMSO- )
Position2-methoxybenzamide (Target B)[1][2]2-Chloro-5-methoxybenzamide (Target A)
Amide (

)
Two broad singlets (7.5 - 7.8 ppm). Often widely separated due to H-bonding.Two broad singlets (7.6 - 8.0 ppm). Less separated due to weaker Cl...H interaction.
Aromatic H-Count 4 Protons 3 Protons
H-3 ~7.1 ppm (d, Ortho to OMe)~7.4 ppm (d, Ortho to Cl). Deshielded by Cl.
H-4 ~7.5 ppm (t, Meta to Amide)~7.0 ppm (dd, Ortho to OMe). Shielded by OMe.
H-5 ~7.0 ppm (t, Para to Amide)Substituted by OMe (No proton).
H-6 ~7.8 ppm (dd, Ortho to Amide)~7.1 ppm (d, Meta to H4).
Methoxy (

)
~3.85 ppm (Singlet)~3.80 ppm (Singlet)
Deep Dive: Coupling Constants ( )
  • Target B: Exhibits a complex ABCD multiplet system. You will see two triplets (td) and two doublets (dd).

  • Target A: Exhibits a diagnostic ABC system :

    • Doublet (

      
      ):  Corresponds to H-3 coupling with H-4.
      
    • Doublet of Doublets (

      
      ):  Corresponds to H-4 coupling with H-3 (ortho) and H-6 (meta).
      
    • Doublet (

      
      ):  Corresponds to H-6 coupling with H-4 (meta).
      

Scientist's Note: The "Doublet of Doublets" at H-4 is the fingerprint of the 1,2,4-substitution pattern where the 5-position is substituted.

Infrared Spectroscopy (FT-IR)[1][4][5]

IR is useful for quick quality control (QC) of solid samples.

Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution: 4

    
    .
    
Spectral Interpretation[1][4][6][7][8][9]
  • Amide I Band (C=O Stretch):

    • 2-methoxybenzamide: The intramolecular Hydrogen Bond between the amide

      
       and the methoxy Oxygen stabilizes the polarized form of the carbonyl (
      
      
      
      ). This lowers the bond order, shifting the stretch to a lower wavenumber (~1625 - 1640
      
      
      )
      .
    • 2-Chloro-5-methoxybenzamide: The bulky Chlorine atom prevents planar H-bonding. Furthermore, the inductive effect of Cl (electron-withdrawing) strengthens the C=O bond slightly by reducing electron donation from the ring. Expect the carbonyl stretch at a higher wavenumber (~1650 - 1670

      
      ) .
      

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for validating these compounds in a laboratory setting.

Workflow Start Unknown Sample MS_Step Step 1: LC-MS (ESI+) Start->MS_Step Check_Cl Check Isotope Pattern (M and M+2) MS_Step->Check_Cl Result_Cl Ratio 3:1 Observed (Contains Chlorine) Check_Cl->Result_Cl Yes Result_NoCl Single Peak Only (No Chlorine) Check_Cl->Result_NoCl No NMR_Step Step 2: 1H NMR (DMSO-d6) Result_Cl->NMR_Step Result_NoCl->NMR_Step Count_H Count Aromatic Region Integral NMR_Step->Count_H Three_H Integral = 3.0 (Trisubstituted) Count_H->Three_H Four_H Integral = 4.0 (Disubstituted) Count_H->Four_H Confirm_A CONFIRMED: 2-Chloro-5-methoxybenzamide Three_H->Confirm_A Confirm_B CONFIRMED: 2-methoxybenzamide Four_H->Confirm_B

References

  • PubChem Compound Summary. (2025). 2-Chloro-5-methoxybenzamide (CAS 62798-01-0).[3][4][5] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2024). 2-Methoxybenzamide Infrared Spectrum.[1][2][6] National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jackson, A., et al. (2021). Pharmacological characterization of a structural hybrid P2X7R antagonist.[7][8][9] European Journal of Pharmacology.[7] (Contextualizes the biological relevance of the 2-chloro-5-methoxy intermediate). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Chloro-5-methoxybenzamide

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings with it the critical responsibility of ensuring a safe labo...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings with it the critical responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-methoxybenzamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and care.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even considered, the primary method for ensuring safety is through robust engineering controls. These are designed to minimize exposure by isolating or removing the hazard at its source.

  • Chemical Fume Hood: All weighing, handling, and manipulation of solid 2-Chloro-5-methoxybenzamide or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that may escape the primary containment of the fume hood.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. In the event of an accidental exposure, immediate and copious irrigation is critical.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the final barrier between you and the chemical. It should never be used as a substitute for good engineering controls and safe work practices.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a robust barrier against skin contact with this class of chemical compounds. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical safety gogglesProtects against splashes and airborne particulates. Standard safety glasses do not provide adequate protection.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as when transferring large volumes of solutions.
Body Protection Laboratory coatA standard lab coat will prevent minor splashes and spills from reaching your personal clothing and skin.
Respiratory Protection Not typically required with proper fume hood useIf engineering controls are not available or are malfunctioning, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Plan

A systematic approach to handling 2-Chloro-5-methoxybenzamide will minimize risks and ensure the integrity of your experiment.

Preparation and Weighing
  • Designate a Work Area: Before starting, designate a specific area within the fume hood for handling the compound.

  • Gather All Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is within the fume hood to avoid unnecessary movements in and out of the containment area.

  • Don PPE: Put on your laboratory coat, chemical safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of 2-Chloro-5-methoxybenzamide. Avoid creating dust. If the compound is a fine powder, consider using a spatula that minimizes aerosolization.

  • Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.

  • Avoid Inhalation: Never smell the chemical directly.[2]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[3]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

  • Waste Segregation: All solid waste contaminated with 2-Chloro-5-methoxybenzamide (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[4]

  • Container Labeling: Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is your primary resource for this.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Work within a Chemical Fume Hood prep1->prep2 prep3 Weigh Compound Carefully (Avoid Dust) prep2->prep3 handle1 Perform Experiment prep3->handle1 handle2 Accidental Exposure? handle1->handle2 disp1 Segregate Waste: Solid & Liquid handle1->disp1 handle2->handle1 No handle3 Flush Affected Area (15 min) Seek Medical Attention handle2->handle3 Yes disp2 Label Waste Containers 'Hazardous Waste' disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of 2-Chloro-5-methoxybenzamide.

References

  • - Philip Harris Ltd.

  • - Fisher Scientific

  • - Thermo Fisher Scientific

  • - Fisher Scientific

  • - Texas Tech University

  • - Fisher Scientific

  • - Alfa Aesar

  • - Cole-Parmer

Sources

© Copyright 2026 BenchChem. All Rights Reserved.